8-Bromo-1,7-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRBFCVWSDKLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718198 | |
| Record name | 8-Bromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63845-72-7 | |
| Record name | 8-Bromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-1,7-naphthyridine: Properties, Synthesis, and Applications
Abstract: 8-Bromo-1,7-naphthyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, combined with the strategic placement of a bromine atom, render it a versatile precursor for the synthesis of complex molecular architectures. The bromine atom serves as a highly effective synthetic handle for a variety of cross-coupling reactions, enabling late-stage functionalization and the rapid generation of diverse compound libraries. This guide provides an in-depth analysis of the core chemical properties of this compound, detailed synthetic and derivatization protocols, and an exploration of its applications, particularly in the field of drug discovery.
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] Naphthyridines, as bioisosteres of quinolines and naphthalenes, offer a unique arrangement of nitrogen atoms that can engage in specific hydrogen bonding interactions with biological targets, often leading to improved potency and pharmacokinetic profiles.[2] The introduction of a halogen, specifically a bromine atom at the C-8 position, is a deliberate and strategic choice. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] More importantly, the bromine atom on the electron-deficient naphthyridine ring is an exceptionally versatile functional group for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions.[1] This allows researchers to systematically explore the structure-activity relationships (SAR) of novel compounds by introducing a wide array of substituents at a specific vector.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and analysis.
Core Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. These properties are essential for reaction planning, purification, and regulatory documentation.
| Property | Value | Source |
| CAS Number | 63845-72-7 | [3] |
| Molecular Formula | C₈H₅BrN₂ | [4] |
| Molecular Weight | 209.04 g/mol | [4] |
| Appearance | Expected to be an off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO) | N/A |
| Storage | Store at 2-8°C under an inert atmosphere |
Spectroscopic Signature Analysis
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The proton at C-2, being adjacent to a nitrogen atom, would likely be the most deshielded. The protons on the carbocyclic ring (C-3, C-4, C-5) and the pyridinone ring (C-6) will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display eight signals corresponding to the eight carbon atoms of the naphthyridine core. The carbon atom directly attached to the bromine (C-8) will be significantly shifted due to the halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms (e.g., C-2, C-6, C-8a) will appear downfield. Two-dimensional NMR techniques like HSQC and HMBC are indispensable for unambiguous assignment of all proton and carbon signals.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by two mass units.
Synthesis and Purification
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the construction of the naphthyridine ring system followed by a regioselective bromination step. The choice of synthetic strategy is dictated by the availability of starting materials and the desired scale of production.
Synthetic Workflow Overview
A plausible synthetic route involves the Skraup-Doebner-von Miller reaction or a related cyclization to form the 1,7-naphthyridine core, followed by bromination. Directing the bromine to the C-8 position can be challenging and may require the use of blocking groups or specific reaction conditions that favor substitution at that site.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol describes a general method for the bromination of a pre-formed 1,7-naphthyridine ring, a common strategy for producing halo-naphthyridines.[7]
-
Reaction Setup: To a solution of 1,7-naphthyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C. Rationale: The highly acidic medium protonates the naphthyridine nitrogens, deactivating the ring towards electrophilic attack. However, specific positions remain susceptible, and controlling the temperature prevents runaway reactions and the formation of over-brominated side products.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Derivatization
The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This site is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in modern organic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-8 position serves as an excellent leaving group in various palladium-catalyzed cycles, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
-
Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or esters to form C-C bonds, introducing new aryl, heteroaryl, or alkyl groups. This is a cornerstone technique for building molecular complexity.[8][9]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines.[10][11] It is a go-to method for synthesizing substituted amino-naphthyridines, which are common motifs in pharmacologically active compounds.
Caption: The palladium catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.[12][13]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Rationale: The Pd(0) catalyst is sensitive to oxygen, and its exclusion is critical for preventing catalyst deactivation and ensuring high yields.[14]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or DMF and water (e.g., 4:1 ratio), via syringe.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the 8-aryl-1,7-naphthyridine derivative.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically an end-product but rather a high-value intermediate for creating libraries of compounds for biological screening. The 1,7-naphthyridine scaffold itself has been identified in compounds with a wide array of biological activities.[2][15]
-
Anticancer Agents: The 1,8-naphthyridine isomer is well-known in anticancer drug discovery, and by extension, the 1,7-naphthyridine core is actively explored for inhibiting various kinases and other cancer-related targets.[15][16]
-
Anti-inflammatory and Antibacterial Agents: Naphthyridine derivatives have shown promise as anti-inflammatory and antibacterial agents, with some acting as potent inhibitors of key enzymes or bacterial processes.[2]
The power of this compound lies in its ability to facilitate the rapid and systematic exploration of the chemical space around the core scaffold, as illustrated below.
Caption: Diversification of the this compound scaffold via cross-coupling.
Handling, Storage, and Safety
As with any halogenated aromatic compound, appropriate safety precautions should be taken.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.
-
Hazards: The compound is expected to be an irritant to the skin and eyes and may be harmful if swallowed or inhaled, similar to related bromo-heterocycles.[4]
Conclusion
This compound is a strategically designed and highly valuable building block for chemical synthesis. Its well-defined physicochemical properties and, most importantly, the reactivity of its C-Br bond, make it an indispensable tool for researchers in drug discovery and materials science. The ability to reliably functionalize the C-8 position through robust and versatile cross-coupling methodologies allows for the efficient construction of complex molecules and the systematic exploration of structure-activity relationships, accelerating the development of novel chemical entities with therapeutic potential.
References
- 1. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buy 3-Bromo-1,7-naphthyridin-6(7H)-one (EVT-13288973) [evitachem.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
8-Bromo-1,7-naphthyridine synthesis pathways
An In-depth Technical Guide to the Synthesis of 8-Bromo-1,7-naphthyridine
For the Modern Researcher and Drug Development Professional
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science, prized for its utility in constructing complex molecular architectures through reactions like transition-metal-catalyzed cross-coupling.[1] This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this valuable intermediate. We delve into the strategic rationale behind the chosen route, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors. The primary pathway discussed involves the construction of a di-substituted naphthyridine core followed by sequential halogenation and selective dehalogenation, a strategy that offers robust control over the final substitution pattern.
Introduction: The Strategic Importance of this compound
The 1,7-naphthyridine scaffold is a "privileged" structure in drug discovery, appearing in molecules with a wide spectrum of biological activities. The strategic placement of a bromine atom at the C-8 position transforms the parent heterocycle into a versatile synthetic intermediate. The carbon-bromine bond serves as a highly effective "handle" for introducing molecular diversity. It readily participates in a variety of powerful bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the precise and controlled attachment of aryl, heteroaryl, amino, and alkynyl groups.[2][3] This capability is paramount in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties. This guide presents a logical and validated multi-step synthesis to access this important compound.
Retrosynthetic Analysis and Pathway Selection
A thorough analysis of the target molecule, this compound, suggests several potential synthetic disconnections. A highly effective and logical approach is to construct the core naphthyridine ring with functional groups that can be readily converted to the desired bromine atom. This leads to a strategy centered on a dihydroxy intermediate, which is then converted to a dibromo derivative, followed by a regioselective removal of one bromine atom.
This pathway is chosen for its reliability and the well-understood nature of each transformation. It avoids the challenges of direct, regioselective bromination on an unsubstituted 1,7-naphthyridine ring, which can often lead to mixtures of isomers.[3]
Caption: Retrosynthetic analysis for this compound.
Synthesis Pathway: A Step-by-Step Technical Guide
The selected forward synthesis involves three key stages: ring formation, dihalogenation, and selective monodebromination.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 6,8-Dihydroxy-1,7-naphthyridine
Causality and Expertise: The synthesis begins with the construction of the core heterocyclic scaffold. The fusion of the ammonium salt of β-homoquinolinic acid is a classic, albeit high-temperature, cyclization reaction to form the pyridone-containing bicyclic system.[4] The ammonium salt is prepared beforehand by neutralizing the diacid with ammonia. The subsequent fusion reaction proceeds via an intramolecular condensation, where the amide formed in situ attacks one of the carboxylic acid groups (as an activated derivative), leading to the formation of the second ring and yielding the stable di-pyridone tautomer of the dihydroxy-naphthyridine.
Experimental Protocol:
-
Preparation of the Ammonium Salt: In a round-bottom flask, dissolve β-homoquinolinic acid (1.0 eq) in a minimal amount of deionized water. Cool the solution in an ice bath and slowly bubble ammonia gas through the solution, or add aqueous ammonium hydroxide, until the pH is neutral (pH ~7).
-
Isolation: Concentrate the solution under reduced pressure to obtain the crude diammonium salt of β-homoquinolinic acid as a solid. Dry the salt thoroughly in a vacuum oven at 60-70 °C for several hours.
-
Fusion Reaction: Place the dried ammonium salt in a flask suitable for high-temperature reactions. Heat the solid under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature of 220-250 °C. The solid will melt, and evolution of water and ammonia will be observed.
-
Work-up: Maintain the temperature for 1-2 hours or until the gas evolution ceases. Allow the reaction mixture to cool to room temperature. The resulting solid is crude 6,8-dihydroxy-1,7-naphthyridine.
-
Purification: Triturate the solid with hot water, followed by ethanol, to remove any unreacted starting material and byproducts. Collect the solid by filtration and dry under vacuum. The product can be further purified by recrystallization if necessary.
Step 2: Conversion to 6,8-Dibromo-1,7-naphthyridine
Causality and Expertise: With the dihydroxy intermediate in hand, the next step is to convert the hydroxyl groups (more accurately, the pyridone carbonyls) into bromine atoms. Phosphorus oxybromide (POBr₃) is the reagent of choice for this transformation, analogous to the common use of POCl₃ for converting hydroxypyridines to chloropyridines. The reaction proceeds through the formation of a phosphate ester intermediate on the pyridone oxygen, which is a much better leaving group. A subsequent SₙAr (Nucleophilic Aromatic Substitution) reaction by the bromide ion displaces the phosphate group, yielding the dibromo product. This is a standard and highly reliable method for halogenating such heterocyclic systems.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HBr fumes), add 6,8-dihydroxy-1,7-naphthyridine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (3.0-5.0 eq) to the flask. The reaction is often run neat or with a high-boiling inert solvent like toluene or xylene.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the mixture onto crushed ice. This step is highly exothermic and will generate HBr gas. Perform this in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is basic (~8-9). This will precipitate the crude product. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 6,8-dibromo-1,7-naphthyridine can be purified by column chromatography on silica gel.
Step 3: Selective Monodebromination to this compound
Causality and Expertise: This final step is the most delicate, requiring the regioselective removal of one of the two bromine atoms. Catalytic hydrogenation is a powerful method for dehalogenation.[5] The selectivity for removing the C6-bromo substituent over the C8-bromo substituent is predicated on differences in their electronic environment and steric accessibility. The C6 position is often more electron-deficient in such systems, making the C-Br bond more susceptible to reductive cleavage. The reaction is typically performed using hydrogen gas and a palladium on carbon (Pd/C) catalyst. A base, such as triethylamine or potassium acetate, is added as a scavenger for the hydrobromic acid (HBr) that is formed during the reaction, preventing catalyst deactivation and promoting the reaction to completion.
Experimental Protocol:
-
Reaction Setup: To a hydrogenation flask, add 6,8-dibromo-1,7-naphthyridine (1.0 eq), 10% Palladium on Carbon (Pd/C) (5-10 mol %), and a base such as triethylamine (1.5-2.0 eq) or potassium acetate (1.5 eq).
-
Solvent: Add a suitable solvent, such as ethanol, methanol, or ethyl acetate.
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm, a balloon is often sufficient for lab scale) at room temperature.
-
Monitoring: Monitor the reaction progress carefully by TLC or LC-MS. The goal is to stop the reaction after the desired monodebrominated product is formed and before significant formation of the fully debrominated 1,7-naphthyridine occurs.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the target compound, this compound.
Data Summary
The following table provides an overview of the reaction sequence with typical, expected outcomes. Yields are representative and can vary based on scale and optimization.
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Ring Formation | β-Homoquinolinic Acid Ammonium Salt | 60-75% |
| 2 | Dihalogenation | POBr₃ | 70-85% |
| 3 | Selective Dehalogenation | H₂, 10% Pd/C, Et₃N | 50-65% |
Conclusion
The synthesis of this compound is reliably achieved through a strategic three-step sequence involving cyclization, halogenation, and regioselective reduction. This pathway provides a logical and scalable route to a key intermediate for pharmaceutical and materials science research. By understanding the chemical principles behind each transformation—from thermal condensation to phosphorus-mediated halogenation and selective catalytic dehalogenation—researchers can confidently and efficiently produce this valuable chemical building block. The protocols provided herein serve as a robust foundation for laboratory synthesis, enabling the continued exploration of the rich chemical space accessible from this versatile scaffold.
References
Spectroscopic Scrutiny of 8-Bromo-1,7-naphthyridine: A Technical Guide for Researchers
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities. The strategic introduction of a bromine atom at the 8-position of this nucleus can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics, thereby modulating its therapeutic potential and reactivity. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 8-bromo-1,7-naphthyridine, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis.
This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, both predicted and, where available for the parent heterocycle, experimentally derived. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is paramount for the correct interpretation of spectroscopic data. The structure and standard numbering system for this compound are depicted below.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy (Predicted)
Due to the limited availability of experimental ¹H NMR data for the parent 1,7-naphthyridine, the following chemical shifts and coupling constants for this compound are predicted based on established substituent effects on aromatic and heterocyclic systems. The introduction of a bromine atom is expected to induce a downfield shift on the adjacent protons due to its inductive effect.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.0 - 9.2 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5 |
| H-3 | 7.6 - 7.8 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 |
| H-4 | 8.3 - 8.5 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.5 |
| H-5 | 7.7 - 7.9 | d | J(H5,H6) ≈ 6.0 |
| H-6 | 8.6 - 8.8 | d | J(H6,H5) ≈ 6.0 |
-
Rationale for Predictions: The protons on the pyridine ring containing the bromine (H-5 and H-6) are expected to be significantly deshielded. The proton alpha to the nitrogen (H-2) will also be strongly deshielded. The remaining protons (H-3 and H-4) will exhibit chemical shifts typical for pyridine ring protons. The coupling constants are predicted based on typical values for ortho, meta, and para couplings in pyridine-like systems.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, extrapolated from the experimental data of the parent 1,7-naphthyridine.
Table 2: Experimental ¹³C NMR Data for 1,7-Naphthyridine and Predicted Data for this compound (in CDCl₃)
| Carbon | 1,7-Naphthyridine (δ, ppm)[1] | This compound (Predicted δ, ppm) |
| C-2 | 151.7 | 152.0 |
| C-3 | 122.0 | 122.5 |
| C-4 | 136.5 | 137.0 |
| C-4a | 134.8 | 135.0 |
| C-5 | 121.2 | 122.0 |
| C-6 | 149.8 | 150.5 |
| C-8 | 155.4 | ~145 (C-Br) |
| C-8a | 140.0 | 140.5 |
-
Rationale for Predictions: The carbon atom directly attached to the bromine (C-8) is expected to experience a significant upfield shift due to the "heavy atom effect," while adjacent carbons may show minor downfield shifts.
Experimental Protocol: NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish the connectivity of the protons.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The predicted IR absorption bands for this compound are based on the characteristic frequencies of aromatic C-H, C=C, and C=N bonds, as well as the C-Br stretching vibration.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600-1450 | Aromatic C=C and C=N Stretch | Strong to Medium |
| 1200-1000 | In-plane C-H Bending | Medium |
| 900-650 | Out-of-plane C-H Bending | Strong |
| ~1050 | C-Br Stretch | Medium to Strong |
-
Rationale for Predictions: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ is characteristic of the stretching vibrations of the aromatic and heteroaromatic rings. The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 1050 cm⁻¹.
Experimental Protocol: IR Spectroscopy
Objective: To obtain the IR spectrum of this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent to IR radiation and serves as a matrix.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press die.
-
Apply high pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.
-
Caption: Workflow for IR spectroscopic analysis (KBr pellet method).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Relative Abundance |
| [M]⁺ (with ⁷⁹Br) | 208 | ~50.7% |
| [M+2]⁺ (with ⁸¹Br) | 210 | ~49.3% |
| [M-Br]⁺ | 129 | Variable |
| [M-HCN]⁺ | 181/183 | Variable |
-
Rationale for Predictions: The molecular ion peak will appear as a doublet ([M]⁺ and [M+2]⁺) with nearly equal intensity due to the natural abundance of the two bromine isotopes (⁷⁹Br and ⁸¹Br).[2][3] Fragmentation may involve the loss of the bromine atom or a molecule of HCN from the pyridine ring.
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
-
Caption: Workflow for Mass Spectrometry (EI) analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the synthesis, identification, and characterization of this important heterocyclic compound. The principles and methodologies outlined herein are broadly applicable to the spectroscopic analysis of other substituted naphthyridines and related nitrogen-containing heterocycles, serving as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
The Emergent Therapeutic Potential of 8-Bromo-1,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,7-naphthyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The strategic introduction of a bromine atom at the 8-position of this scaffold offers a compelling avenue for the development of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the prospective biological activities of 8-bromo-1,7-naphthyridine derivatives, drawing upon the established pharmacology of related naphthyridine isomers and halogenated heterocyclic compounds. We delve into the rationale behind their synthesis, potential mechanisms of action in oncology and infectious diseases, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising, yet underexplored, class of compounds.
Introduction: The Strategic Significance of the this compound Scaffold
The naphthyridine nucleus, a diazaphenanthrene, exists as several isomers, with the 1,8-naphthyridine scaffold being the most extensively studied, leading to clinically approved drugs.[1] However, the 1,7-naphthyridine isomer presents a distinct electronic and steric landscape, offering opportunities for novel molecular interactions with biological targets.
The introduction of a halogen atom, such as bromine, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties.[2] Bromine, with its specific size, electronegativity, and ability to form halogen bonds, can significantly influence:
-
Lipophilicity: Affecting cell membrane permeability and oral bioavailability.
-
Metabolic Stability: Blocking sites of metabolism can prolong the in vivo half-life.
-
Binding Affinity: Introducing new, favorable interactions with target proteins.[2]
While specific research on this compound derivatives is nascent, the broader class of halogenated naphthyridines has shown significant promise, particularly as anticancer and antimicrobial agents.[3][4] This guide, therefore, extrapolates from the existing knowledge base to provide a forward-looking perspective on the therapeutic potential of this compound derivatives.
Potential Biological Activities and Underlying Mechanisms
Based on the activities of analogous compounds, this compound derivatives are hypothesized to exhibit significant potential in several therapeutic areas.
Anticancer Activity
Naphthyridine derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][5] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival.
2.1.1. Kinase Inhibition:
Many small-molecule anticancer drugs target protein kinases. The 1,7-naphthyridine scaffold is a viable starting point for the design of kinase inhibitors.[6] The bromine atom at the 8-position could be leveraged to achieve selective interactions within the ATP-binding pocket of various kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Hypothesized Kinase Inhibition Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
2.1.2. Topoisomerase Inhibition:
Certain naphthyridine derivatives are known to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[5] This inhibition leads to DNA damage and apoptosis in cancer cells. The planar structure of the 1,7-naphthyridine ring is well-suited for intercalation into DNA, a key feature of many topoisomerase inhibitors.
Quantitative Data from Analogous Naphthyridine Derivatives:
To provide a reference for potential potency, the following table summarizes the anticancer activity of various naphthyridine derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A (a 1,7-naphthyridine alkaloid) | HT29 (Colon) | 1.09 | [6] |
| Bisleuconothine A (a 1,7-naphthyridine alkaloid) | SW480 (Colon) | 2.74 | [6] |
| Halogen substituted 1,8-naphthyridine-3-caboxamide | MIAPaCa (Pancreatic) | 0.41 | [3] |
| 1,8-naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37 | [7] |
| 2-phenyl-7-methyl-1,8-naphthyridine derivative | MCF7 (Breast) | 1.47 | [8] |
Antimicrobial Activity
The discovery of nalidixic acid, a 1,8-naphthyridine derivative, was a landmark in the development of quinolone antibiotics.[4] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
2.2.1. DNA Gyrase Inhibition:
The 1,7-naphthyridine scaffold shares structural similarities with quinolone antibiotics, suggesting that its 8-bromo derivatives could also target bacterial DNA gyrase. The introduction of a bromine atom has been shown to enhance the antibacterial activity of some 1,8-naphthyridine derivatives.[4]
General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Quantitative Data from Analogous Naphthyridine Derivatives:
While some 1,8-naphthyridine derivatives have shown no direct antibacterial activity (MIC ≥ 1024 µg/mL), they have demonstrated the ability to potentiate the activity of existing antibiotics.[9][10]
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| 7-methyl-1,8-naphthyridinone with 1,2,4-triazole ring (brominated) | Bacillus subtilis | IC50 for DNA gyrase: 1.7-13.2 µg/mL | [4] |
| 1,8-naphthyridine-3-carbonitrile analogues | Mycobacterium tuberculosis H37Rv | MIC: 6.25 to ≤50 μg mL−1 | [11] |
Experimental Protocols
The following are detailed, self-validating protocols for the initial in vitro evaluation of this compound derivatives.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol assesses the cytotoxic effect of a compound on cancer cells.[12][13]
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivative (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR studies on this compound derivatives are yet to be published, inferences can be drawn from related series. For other naphthyridines, the nature and position of substituents on the rings have been shown to be critical for activity.[16][17] For instance, bulky lipophilic groups at certain positions can enhance cytotoxicity.[1]
Future research should focus on:
-
Systematic derivatization: Exploring a range of substituents at other positions of the this compound core.
-
Mechanism of action studies: Elucidating the specific molecular targets of active compounds.
-
In vivo evaluation: Assessing the efficacy and safety of promising derivatives in animal models.
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The strategic placement of the bromine atom provides a handle for further chemical modification and has the potential to confer advantageous biological properties. The protocols and insights provided in this guide are intended to catalyze further investigation into this underexplored but potentially fruitful area of medicinal chemistry.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. apec.org [apec.org]
- 15. woah.org [woah.org]
- 16. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
potential research applications of 8-Bromo-1,7-naphthyridine
An In-depth Technical Guide to the Research Applications of 8-Bromo-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities. The strategic introduction of a bromine atom at the 8-position creates this compound, a versatile and highly valuable building block for the synthesis of novel molecular entities. This guide provides a comprehensive overview of the core chemical properties, synthetic utility, and potential therapeutic applications of this compound. We will explore its role as a key intermediate in the development of kinase inhibitors and other targeted therapies, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Value of the 1,7-Naphthyridine Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers.[1] Among these, the 1,7-naphthyridine framework has emerged as a crucial scaffold in drug discovery. Its unique electronic properties and ability to form specific hydrogen bond interactions with biological targets make it an attractive starting point for developing potent and selective therapeutic agents.[2] Derivatives of various naphthyridine isomers have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]
The introduction of a bromine atom at the C-8 position of the 1,7-naphthyridine ring system is a critical design feature. This halogenation provides a reactive handle for a multitude of cross-coupling reactions, enabling the systematic and efficient exploration of the chemical space around the core scaffold. This strategic functionalization is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
| Property | Value | Source |
| CAS Number | 63845-72-7 | |
| Molecular Formula | C₈H₅BrN₂ | |
| Molecular Weight | 209.04 g/mol | [6] |
| Appearance | Solid (predicted) | - |
| Primary Application | Organic Synthesis Building Block, Pharmaceutical Intermediate | [7] |
The Synthetic Versatility of this compound
The true power of this compound lies in its utility as a synthetic intermediate. The bromine atom at a key position allows for the introduction of diverse substituents through well-established and robust chemical transformations. This versatility is the cornerstone of its application in constructing libraries of complex molecules for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating the this compound core. The C-Br bond is readily activated by palladium catalysts, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
This protocol describes a general procedure for the synthesis of 8-aryl-1,7-naphthyridines, a common motif in kinase inhibitors.
Rationale: The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. The choice of a phosphine ligand like SPhos is critical for achieving high efficiency with heteroaromatic bromides.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a suitable ligand such as SPhos (4-10 mol%).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-1,7-naphthyridine.
This protocol outlines the synthesis of 8-amino-1,7-naphthyridine derivatives, which can act as crucial hydrogen bond donors to improve target binding affinity.
Rationale: The Buchwald-Hartwig amination is the premier method for forming C-N bonds. The choice of a bulky electron-rich phosphine ligand (e.g., XPhos or RuPhos) and a strong, non-nucleophilic base like NaOtBu or LHMDS is essential for efficient catalytic turnover.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).
-
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed anhydrous aprotic solvent, such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 90-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the mixture, quench carefully with saturated aqueous NH₄Cl solution, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the 8-amino-1,7-naphthyridine product.
Application in Kinase Inhibitor Drug Discovery
The 1,7-naphthyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design. The nitrogen atoms can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition. This compound serves as an ideal starting point for developing such inhibitors.
A notable example involves the development of 1,7-naphthyridine 1-oxides as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[8] p38 MAP kinase is a critical node in the cellular signaling cascade responsible for inflammatory responses. Its inhibition is a validated therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis.
In this context, derivatives synthesized from this compound could be explored as p38 inhibitors. Using a Suzuki coupling (Protocol 1), various aryl or heteroaryl groups can be installed at the 8-position to probe the solvent-exposed regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity. Studies on 1,7-naphthyridine 1-oxides have demonstrated that these compounds can achieve significant in vivo efficacy, reducing TNFα levels in animal models of inflammation and arthritis.[8]
Potential in Oncology and Virology
The broader naphthyridine class has shown significant promise in other therapeutic areas, suggesting further avenues of research for this compound.
-
Oncology: While specific data on 1,7-naphthyridine derivatives is emerging, the related 1,8-naphthyridine scaffold is well-known for its anticancer properties, often by inhibiting DNA gyrase or topoisomerase.[1][9] Recently, 1,6- and 1,7-naphthyridine derivatives have been evaluated for cytotoxicity against various cancer cell lines, with some compounds showing notable activity against leukemia and cervical carcinoma cells.[10] This suggests that libraries derived from this compound are worthy of screening in oncology programs.
-
Virology: Certain 1,6- and 1,7-naphthyridine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[10] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inhibiting viral replication. The synthetic flexibility offered by the 8-bromo substituent is ideal for optimizing the hydrophobic and electronic interactions required for high-affinity binding within this allosteric site.
-
Other Therapeutic Targets: Novel 1,7- and 2,7-naphthyridine derivatives have been disclosed as potent and specific inhibitors of phosphodiesterase 5 (PDE5), a target for treating erectile dysfunction.[11] This demonstrates the versatility of the naphthyridine core to be adapted for diverse enzyme targets.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its value is rooted in the combination of the biologically relevant 1,7-naphthyridine core and the synthetically versatile 8-bromo handle. This combination empowers medicinal chemists to rapidly generate diverse libraries of novel compounds for biological evaluation. Future research will undoubtedly continue to leverage this building block to develop next-generation inhibitors for kinases, viral enzymes, and other high-value therapeutic targets, underscoring its importance for professionals in pharmaceutical and academic research.
References
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Historical and Technical Guide to the 1,7-Naphthyridine Core
For Immediate Release
A deep dive into the origins and evolution of the 1,7-naphthyridine core, this technical guide offers researchers, scientists, and drug development professionals a comprehensive historical and synthetic perspective on this increasingly important heterocyclic scaffold.
The story of the 1,7-naphthyridine ring system is one of a late bloomer that has blossomed into a "privileged scaffold" in modern medicinal chemistry. Initially overshadowed by its more readily accessible isomers, the unique electronic and steric properties of the 1,7-diazanaphthalene core have positioned it as a cornerstone for the development of a diverse array of therapeutic agents. This guide traces the journey of the 1,7-naphthyridine core from its challenging early synthesis to its current status as a key pharmacophore in a multitude of drug discovery programs.
The Dawn of 1,7-Naphthyridine: A Synthetic Challenge Overcome
The broader family of naphthyridines, bicyclic heterocycles containing two nitrogen atoms, was first conceptualized in the late 19th century. However, the synthesis of all six possible isomers proved to be a formidable challenge for early organic chemists. The 1,7-naphthyridine isomer, in particular, remained elusive for many years due to difficulties in constructing the fused pyridine ring system with the desired nitrogen arrangement.
It was not until 1958 that the synthesis of the parent 1,7-naphthyridine was definitively reported by Nobuo Ikekawa.[1] This landmark achievement completed the family of the six naphthyridine isomers.[2] Ikekawa's approach utilized a modified Skraup reaction, a classic method for quinoline synthesis, starting from 3-amino-4-picoline. This seminal work laid the foundation for future exploration of this heterocyclic system.
The First Synthesis of Unsubstituted 1,7-Naphthyridine (Ikekawa, 1958)
Ikekawa's pioneering synthesis involved the reaction of 3-amino-4-picoline with glycerol, sulfuric acid, and an oxidizing agent. The harsh conditions of the Skraup reaction, however, often led to low yields and limited substituent tolerability, highlighting the need for more versatile synthetic methodologies.
Experimental Protocol: A Representative Skraup Synthesis of 1,7-Naphthyridine
-
Reaction Setup: A mixture of 3-amino-4-picoline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalysis: Concentrated sulfuric acid is cautiously added to the mixture. The sulfuric acid acts as both a catalyst and a dehydrating agent.
-
Heating: The reaction mixture is heated to a high temperature (typically 140-160 °C) for several hours.
-
Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide).
-
Extraction and Purification: The crude 1,7-naphthyridine is extracted with an organic solvent and purified by techniques such as distillation or chromatography.
The Evolution of Synthetic Strategies: Expanding the Chemical Space
The initial difficulties in accessing the 1,7-naphthyridine core spurred the development of more refined and versatile synthetic routes. These advancements were crucial in unlocking the full potential of this scaffold for medicinal chemistry applications.
The Baumgarten and Krieger Approach: A Borsche-type Modification of the Friedländer Synthesis
In 1955, prior to Ikekawa's report on the parent compound, Henry E. Baumgarten and Arthur L. Krieger described a promising route to substituted 1,7-naphthyridines.[3] Their strategy was based on a Borsche-type modification of the Friedländer annulation, a powerful method for constructing quinoline rings. This approach offered a more modular and often milder alternative to the Skraup synthesis.
The key to the Baumgarten and Krieger synthesis was the preparation of an o-aminopyridine aldehyde or ketone, which could then be condensed with a carbonyl compound containing an α-methylene group to form the second pyridine ring.
Experimental Protocol: Baumgarten and Krieger's Synthesis of a 2-Phenyl-1,7-naphthyridine Derivative
-
Preparation of the Key Intermediate: The synthesis begins with the oxidation of 3-amino-4-picoline to 3-amino-4-pyridinecarboxaldehyde.
-
Condensation: The 3-amino-4-pyridinecarboxaldehyde is then condensed with a ketone, such as acetophenone, in the presence of a base catalyst (e.g., sodium hydroxide).
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and dehydration to yield the 2-phenyl-1,7-naphthyridine.
The causality behind this experimental choice lies in its convergent nature, allowing for the introduction of diverse substituents on both the pyridine and the newly formed ring, a significant advantage for structure-activity relationship (SAR) studies.
Caption: Baumgarten & Krieger's 1,7-Naphthyridine Synthesis.
Modern Synthetic Methodologies
The foundational work of pioneers like Ikekawa and Baumgarten has been expanded upon significantly in recent decades. Modern synthetic organic chemistry has introduced a plethora of new methods for constructing the 1,7-naphthyridine core, often with greater efficiency, milder reaction conditions, and broader functional group tolerance. These include transition-metal-catalyzed cross-coupling reactions, multi-component reactions, and novel cyclization strategies.
| Synthetic Method | Key Features | Advantages | Limitations |
| Skraup Reaction | High temperature, strong acid | Access to unsubstituted core | Harsh conditions, low yields, limited scope |
| Borsche-Friedländer | Modular, base-catalyzed | Good yields, substituent diversity | Requires pre-functionalized pyridines |
| Transition-Metal Catalysis | Palladium, Copper catalysis | High efficiency, broad scope | Catalyst cost, ligand sensitivity |
| Multi-component Reactions | One-pot synthesis | Step-economy, diversity-oriented | Complex optimization |
From Obscurity to Bioactivity: The Rise of a Pharmacophore
For a considerable period after its initial synthesis, the 1,7-naphthyridine scaffold did not receive the same level of attention as its 1,8-isomer, which gained prominence with the discovery of the antibacterial agent nalidixic acid. However, persistent exploration by medicinal chemists gradually unveiled the unique biological activities associated with the 1,7-naphthyridine core.
Early Biological Investigations
While specific blockbuster drugs from the mid-20th century are not prominent, early pharmacological screenings of novel 1,7-naphthyridine derivatives began to reveal a range of biological effects. Reports from the latter half of the 20th century described various activities, including potential cardiovascular, anti-inflammatory, and central nervous system effects, laying the groundwork for more targeted drug discovery efforts.
The Modern Era: A Privileged Scaffold in Drug Discovery
The turn of the 21st century marked a significant increase in interest in the 1,7-naphthyridine scaffold. Researchers discovered that its distinct electronic properties and ability to form key hydrogen bond interactions made it an ideal template for potent and selective inhibitors of various enzymes, particularly kinases and phosphodiesterases.
Today, the 1,7-naphthyridine core is found in a multitude of clinical and preclinical candidates targeting a wide range of diseases:
-
Oncology: As potent inhibitors of various kinases implicated in cancer cell proliferation and survival.[4]
-
Inflammatory Diseases: Targeting key signaling molecules in inflammatory pathways.[5]
-
Central Nervous System Disorders: Modulating the activity of receptors and enzymes in the brain.[5]
Caption: Historical Timeline of 1,7-Naphthyridine Development.
Conclusion: A Future Forged in a Versatile Core
The journey of the 1,7-naphthyridine core from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the enduring power of synthetic innovation and medicinal chemistry. The initial challenges in its synthesis have given way to a rich and diverse toolbox of chemical methods, enabling the exploration of a vast chemical space. As our understanding of the biological roles of this privileged scaffold continues to deepen, the 1,7-naphthyridine core is poised to play an even more significant role in the development of the next generation of targeted therapeutics.
References
Theoretical and Spectroscopic Insights into 8-Bromo-1,7-naphthyridine: A Technical Guide for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the theoretical and spectroscopic properties of 8-Bromo-1,7-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document, exercising full editorial control, synthesizes foundational principles of theoretical chemistry, spectroscopic analysis of analogous compounds, and established synthetic methodologies to present a robust and scientifically grounded resource. Every protocol and theoretical claim is presented with transparency regarding its predictive nature, grounded in authoritative chemical principles.
Molecular Architecture and Electronic Landscape: A Theoretical Perspective
The introduction of a bromine atom at the C8 position of the 1,7-naphthyridine scaffold profoundly influences its electronic structure, reactivity, and potential as a pharmacophore. To elucidate these properties, quantum chemical calculations, particularly Density Functional Theory (DFT), serve as an indispensable tool.[1]
Optimized Geometry and Structural Parameters
Table 1: Predicted Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value | Justification |
| C8-Br Bond Length | ~1.90 Å | Consistent with C(sp²)-Br bond lengths in aromatic systems. |
| C-N Bond Lengths | ~1.33 - 1.38 Å | Typical for pyridine-like heterocyclic systems. |
| C-C Bond Lengths | ~1.39 - 1.42 Å | Reflective of the aromatic character of the naphthyridine core. |
| Dihedral Angles | Near 0° | Indicative of a planar bicyclic aromatic system. |
Note: These values are predictive and await experimental verification through techniques like X-ray crystallography.
Frontier Molecular Orbitals and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.
For this compound, the bromine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, is expected to modulate the energies of the FMOs. The HOMO is likely to be distributed over the electron-rich regions of the naphthyridine ring, while the LUMO will be centered on the electron-deficient areas. The presence of the bromine atom can influence the sites susceptible to nucleophilic and electrophilic attack.
Caption: Frontier Molecular Orbitals (FMOs) and their role in determining chemical reactivity.
Spectroscopic Signature: A Predictive Analysis
Spectroscopic techniques are fundamental for the structural elucidation and characterization of organic molecules. While experimental spectra for this compound are not widely published, we can predict its characteristic spectroscopic features based on data from analogous compounds and established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the positions of the nitrogen atoms and the bromine substituent.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H-2 | ~8.8 - 9.0 | ~150 - 152 | Deshielded due to proximity to N1. |
| H-3 | ~7.6 - 7.8 | ~122 - 124 | Typical aromatic proton chemical shift. |
| H-4 | ~8.2 - 8.4 | ~138 - 140 | Influenced by the neighboring pyridine ring. |
| H-5 | ~7.9 - 8.1 | ~125 - 127 | Aromatic proton in the second ring. |
| H-6 | ~7.7 - 7.9 | ~120 - 122 | Shielded relative to other protons. |
| C-8 | - | ~118 - 120 | Carbon bearing the bromine atom. |
Note: Predictions are based on data from related naphthyridine derivatives and are relative to a standard reference (e.g., TMS). Actual values may vary depending on the solvent and experimental conditions.[2][3][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the aromatic C-H and C=C/C=N stretching and bending vibrations.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C and C=N Stretching | Medium to Strong |
| 1200 - 1000 | In-plane Aromatic C-H Bending | Medium |
| 900 - 650 | Out-of-plane Aromatic C-H Bending | Strong |
| ~1050 | C-Br Stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₅BrN₂), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected Molecular Ion (M⁺): m/z ≈ 208 and 210.
-
Fragmentation: Likely fragmentation pathways would involve the loss of Br, HCN, and other small neutral molecules from the naphthyridine core.
Synthetic Pathways and Chemical Reactivity
The synthesis of this compound is not as straightforward as some of its isomers due to the directing effects of the nitrogen atoms in the parent naphthyridine ring. Direct bromination of 1,7-naphthyridine typically yields 5-bromo and 3,5-dibromo derivatives. Therefore, a multi-step, regioselective synthesis is likely required.
Proposed Synthetic Protocol
A plausible synthetic route would involve the construction of the 1,7-naphthyridine core with a suitable functional group at the C8 position that can be subsequently converted to a bromine atom.
References
- 1. DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 5-BROMO-8-CHLORO-1,7-NAPHTHYRIDINE(MINIMUM90%) (909649-06-5) 1H NMR spectrum [chemicalbook.com]
- 4. 8-BROMO-1,7-NAPHTHYRIDIN-6-AMINE(5912-35-6) 1H NMR [m.chemicalbook.com]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
8-Bromo-1,7-naphthyridine: A Keystone Building Block for Advanced Therapeutic and Materials Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic properties and the capacity for crucial hydrogen bonding interactions. This makes it an ideal framework for the design of highly specific and potent bioactive molecules. Among the various functionalized 1,7-naphthyridines, 8-Bromo-1,7-naphthyridine stands out as a versatile and strategically important building block. The bromine atom at the 8-position serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. This allows for extensive exploration of the chemical space around the 1,7-naphthyridine core, a critical aspect of modern drug discovery and the development of novel organic materials. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization.
Synthesis of this compound: A Foundational Protocol
The primary route to this compound involves the direct electrophilic bromination of the parent 1,7-naphthyridine. Foundational work in this area demonstrated that the reaction of 1,7-naphthyridine with bromine can yield a mixture of brominated products.[1] The regioselectivity of this reaction is influenced by the electronic properties of the naphthyridine ring system.
Experimental Protocol: Bromination of 1,7-Naphthyridine
This protocol is based on the established principles of electrophilic aromatic substitution on naphthyridine systems.
Materials:
-
1,7-Naphthyridine
-
Bromine (Br₂)
-
Suitable solvent (e.g., carbon tetrachloride, acetic acid)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 1,7-naphthyridine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled solution of 1,7-naphthyridine with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound and any other brominated isomers.
Note: This reaction may produce a mixture of this compound and di-brominated products.[1] Careful control of reaction conditions and stoichiometry is crucial for maximizing the yield of the desired mono-brominated product.
Chemical Reactivity: The Gateway to Molecular Diversity
The synthetic utility of this compound lies in the reactivity of its carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl structures.[3][4][5] In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 8-position, a key strategy in the development of kinase and PDE4 inhibitors.[6][7]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Introducing Nitrogen Functionality
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2][8] This reaction is particularly valuable for introducing primary and secondary amines at the 8-position of the 1,7-naphthyridine core, a common feature in many biologically active compounds.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the palladium pre-catalyst, the phosphine ligand, and the base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Heat the reaction mixture in a preheated oil bath at the appropriate temperature (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction allows for the introduction of alkynyl groups at the 8-position of the 1,7-naphthyridine scaffold, providing access to a diverse range of compounds with potential applications in materials science and as precursors for further synthetic transformations.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This is a general protocol that can be adapted for various alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., triethylamine) as both base and solvent
-
Co-solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed amine base and co-solvent, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salt precipitate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in Drug Discovery and Materials Science
The versatility of this compound as a synthetic intermediate has led to its use in the development of a wide range of biologically active compounds and functional materials.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 1,7-naphthyridine scaffold is a well-established framework for the design of potent and selective kinase inhibitors.[6][12] The ability to functionalize the 8-position of the 1,7-naphthyridine ring via cross-coupling reactions with this compound is a key strategy for optimizing inhibitor potency and selectivity. For instance, derivatives of 1,7-naphthyridine have shown significant inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a promising target in oncology.[6]
Structure-Activity Relationship (SAR) Insights for 1,7-Naphthyridine-based Kinase Inhibitors:
| Compound ID | R¹ (at C5) | R² (at C8) | PIP4K2A IC₅₀ (nM)[6] |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 7 | Cl | 2-ethoxyphenyl | 3.1 |
| 13 | Br | 2-ethoxyphenyl | 2.8 |
Data from studies on related 1,7-naphthyridine analogs highlight the importance of substitution at the 5 and 8-positions for potent kinase inhibition.
Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammation.[13] Inhibition of PDE4 has emerged as a promising therapeutic strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Several 1,7-naphthyridine derivatives have been identified as potent and selective PDE4 inhibitors.[7] The synthesis of these inhibitors often involves the use of this compound as a key intermediate for introducing various aryl groups at the 8-position through Suzuki coupling.
Inhibitory Activity of a 1,7-Naphthyridine-based PDE4 Inhibitor:
A notable example is the compound 4-[8-(3-nitrophenyl)-[4][14]naphthyridin-6-yl]benzoic acid (NVP-ABE171), which has demonstrated potent and selective inhibition of the PDE4D isoform.[7]
| PDE4 Isoform | IC₅₀ (µM) for NVP-ABE171[7] |
| PDE4A | 3.3 |
| PDE4B | 0.65 |
| PDE4C | 5.7 |
| PDE4D | 0.57 |
Spectroscopic Characterization
Expected ¹H and ¹³C NMR Spectral Data:
The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm in the ¹H NMR spectrum. The carbon signals in the ¹³C NMR spectrum will also be in the aromatic region, with the carbon atom attached to the bromine atom showing a characteristic chemical shift.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone in the synthesis of complex heterocyclic molecules. Its strategic importance stems from the versatility of the bromine atom as a handle for a wide array of palladium-catalyzed cross-coupling reactions, providing a gateway to immense molecular diversity. This in-depth guide has provided a comprehensive overview of its synthesis, reactivity, and key applications, particularly in the development of potent kinase and PDE4 inhibitors. The detailed experimental protocols and mechanistic insights offered herein are intended to empower researchers to effectively utilize this valuable building block in their own synthetic endeavors. As the quest for more selective and potent therapeutic agents continues, and the demand for novel functional organic materials grows, the strategic application of this compound is poised to play an even more significant role in advancing the frontiers of science.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. 5-BROMO-8-CHLORO-1,7-NAPHTHYRIDINE(MINIMUM90%) (909649-06-5) 1H NMR [m.chemicalbook.com]
- 17. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 8-Amino-1,7-Naphthyridine via Palladium-Catalyzed C-N Cross-Coupling
Abstract
The 1,7-naphthyridine framework is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. The 8-amino-1,7-naphthyridine scaffold, in particular, serves as a critical building block for the development of novel therapeutics, including kinase inhibitors. This guide provides a comprehensive, in-depth analysis and a field-proven protocol for the synthesis of 8-amino-1,7-naphthyridine from its 8-bromo precursor. The primary focus is on the modern, highly efficient palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of contemporary synthetic organic chemistry for its broad substrate scope and functional group tolerance.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying principles, justify experimental choices, and offer a robust, self-validating protocol for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 8-Amino-1,7-Naphthyridine
The functionalization of heterocyclic cores is a central theme in medicinal chemistry. The 1,7-naphthyridine ring system, a bioisostere of quinoline and other bicyclic heterocycles, is a key component in molecules designed to interact with biological targets. The strategic introduction of an amino group at the C-8 position transforms the scaffold into a versatile intermediate, with the amine serving as a synthetic handle for further elaboration.[3]
Traditional methods for aryl amine synthesis, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are generally ineffective on electron-neutral or electron-rich heteroaryl halides like 8-bromo-1,7-naphthyridine. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field.[1][4] The Buchwald-Hartwig amination, in particular, provides a mild and general pathway for the formation of C-N bonds, making it the method of choice for this transformation.[4][5]
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful redox-catalyzed reaction that couples an aryl or heteroaryl halide with an amine.[4] The transformation is orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The efficacy of this cycle is critically dependent on the choice of a supporting phosphine ligand, a base, and an appropriate source of ammonia.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (or ammonia source) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido intermediate.
-
Reductive Elimination: This is the final, bond-forming step. The C-N bond is formed as the desired 8-amino-1,7-naphthyridine product is released, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][4]
The selection of a bulky, electron-rich phosphine ligand is paramount, as it facilitates the otherwise slow reductive elimination step and prevents catalyst decomposition.[1][6]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Key Reagent Selection: A Data-Driven Approach
Achieving high yields in the amination of heteroaryl halides requires careful optimization of the catalyst system. The choice of ligand, base, and ammonia source are interconnected and crucial for success.
| Component | Example Reagents | Function & Rationale | Citation |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state. | [1] |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands. They accelerate oxidative addition and reductive elimination, prevent β-hydride elimination, and stabilize the catalyst.[7][8] The choice of ligand is often the most critical parameter to screen. | [5][6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the ammonia source, forming the active nucleophile. Sodium tert-butoxide is highly effective but base-sensitive functional groups may require milder bases like K₃PO₄. | [1] |
| Ammonia Source | LiN(SiMe₃)₂, NH₄Cl, Aq. NH₃ | Direct use of ammonia gas is difficult. Lithium bis(trimethylsilyl)amide (LHMDS) serves as a convenient ammonia equivalent, which after coupling, is hydrolyzed to the primary amine.[9] More recent protocols have enabled the use of ammonium salts or aqueous ammonia directly.[9] | [9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required to prevent catalyst deactivation and unwanted side reactions. | [1] |
Detailed Experimental Protocol
This protocol describes the synthesis of 8-amino-1,7-naphthyridine from this compound using LHMDS as an ammonia equivalent, a widely applicable and reliable method.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv, 1.0 M solution in THF)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Syringes and needles
Caption: Experimental workflow for the synthesis of 8-amino-1,7-naphthyridine.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), and XPhos (0.02-0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide. Stir the mixture for 10 minutes at room temperature.
-
Reagent Addition: Slowly add the LHMDS solution (1.5 equiv) dropwise to the stirred mixture at room temperature.
-
Heating: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Hydrolysis & Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully add 1 M HCl solution and stir for 30-60 minutes to hydrolyze the intermediate silylamine.
-
Extraction: Neutralize the mixture by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure 8-amino-1,7-naphthyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting & Key Considerations
-
No Reaction or Low Conversion: This is often due to catalyst deactivation. Ensure all glassware is scrupulously dried and that solvents are strictly anhydrous. The quality of the palladium precursor and ligand is also critical.
-
Hydrodehalogenation Side Product: Formation of 1,7-naphthyridine (where Br is replaced by H) can occur, often as a result of β-hydride elimination from a Pd-amido intermediate.[7][8] Using bulky ligands like XPhos or BrettPhos generally minimizes this pathway.[5]
-
Handling of Reagents: Sodium tert-butoxide is a strong base and is moisture-sensitive. LHMDS is also highly moisture-sensitive. Both should be handled under an inert atmosphere. Palladium reagents should be weighed out quickly in the air and the reaction vessel placed under an inert atmosphere promptly.
Conclusion
The Buchwald-Hartwig amination provides a robust and highly efficient method for the synthesis of 8-amino-1,7-naphthyridine from its 8-bromo precursor. By carefully selecting a suitable palladium precursor, a bulky phosphine ligand, a strong non-nucleophilic base, and an appropriate ammonia source, this transformation can be achieved in high yields. The protocol detailed herein offers a reliable starting point for researchers, enabling the synthesis of this valuable building block for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Application of 8-Bromo-1,7-naphthyridine in Modern Medicinal Chemistry: Advanced Protocols and Application Notes
Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Structure
The 1,7-naphthyridine core is a heterocyclic motif of significant interest in medicinal chemistry. As a "privileged scaffold," it demonstrates the capacity to bind to a diverse range of biological targets, serving as a foundational structure for numerous therapeutic agents.[1][2] The rigid, planar structure of the naphthyridine system, combined with the precise placement of nitrogen atoms, allows for critical hydrogen bonding interactions within the active sites of enzymes, particularly kinases. The strategic functionalization of this core is a key approach in the discovery of novel drug candidates.[3]
8-Bromo-1,7-naphthyridine, in particular, has emerged as a versatile and highly valuable building block in the synthesis of targeted therapeutics. The bromine atom at the 8-position serves as a convenient synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically explore the structure-activity relationship (SAR) by introducing a wide array of substituents, thereby fine-tuning the potency, selectivity, and pharmacokinetic properties of the resulting molecules. This guide provides an in-depth exploration of the use of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols and an analysis of the underlying biological rationale.
Application I: Synthesis of 8-Aryl-1,7-naphthyridines as Kinase Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups at the 8-position, a critical modification for achieving high-affinity binding to the ATP pocket of many kinases.
Biological Rationale: Targeting PIP4K2A in Oncology
One of the key kinase targets for inhibitors derived from the 1,7-naphthyridine scaffold is Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1] This lipid kinase plays a crucial role in the phosphoinositide signaling pathway by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4] Dysregulation of this pathway is implicated in various cancers, particularly in the context of p53 mutant or null tumors.[1] Inhibition of PIP4K2A has been shown to induce tumor growth inhibition, making it a promising therapeutic target.[1]
The following diagram illustrates the role of PIP4K2A in the phosphoinositide signaling pathway.
Caption: Role of PIP4K2A in phosphoinositide signaling and its inhibition.
Exemplary Data: Potency of 8-Aryl-1,7-naphthyridine Derivatives Against PIP4K2A
The following table summarizes the in vitro inhibitory activity of a selection of 8-aryl-1,7-naphthyridine derivatives, synthesized from this compound precursors, against the PIP4K2A kinase. The data is adapted from the seminal work by Wortmann et al.[1]
| Compound ID | 8-Aryl Substituent | PIP4K2A IC50 (nM) |
| BAY-091 | 2-Fluoro-3-methylphenyl | 66 |
| BAY-297 | 3-Chloro-2-fluorophenyl | 100 |
| Analog 1 | Phenyl | >1000 |
| Analog 2 | 3-Chlorophenyl | 250 |
| Analog 3 | 2-Fluorophenyl | 150 |
Data presented is for illustrative purposes and is based on published findings.[1][5]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound Derivatives
This protocol is a representative procedure adapted from the synthesis of BAY-091 and related analogs.[1] It is designed to be a robust starting point for researchers, which can be optimized for specific substrates.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equiv)
-
Cesium carbonate (Cs2CO3) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask, add the this compound derivative (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), cesium carbonate (3.0 equiv), and Pd(dppf)Cl2 (0.1 equiv).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure adequate mixing.
-
Immerse the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-1,7-naphthyridine product.
Application II: Synthesis of 8-Amino-1,7-naphthyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, a transformation that is central to the synthesis of a vast number of pharmaceuticals. For this compound, this reaction opens the door to a diverse array of 8-amino substituted analogs, which can serve as potent kinase inhibitors.
Biological Rationale: Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[7] The binding of its ligand, VEGF, to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[2] In many cancers, the overexpression of VEGF leads to aberrant angiogenesis, which is essential for tumor growth and metastasis.[7] Therefore, inhibiting the VEGFR-2 signaling pathway is a clinically validated and highly effective anti-cancer strategy. The amino group introduced at the 8-position of the 1,7-naphthyridine scaffold can act as a crucial hydrogen bond donor, anchoring the inhibitor in the hinge region of the VEGFR-2 kinase domain.
The following diagram outlines the central role of VEGFR-2 in promoting angiogenesis and how it is targeted by kinase inhibitors.
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.
Detailed Protocol: Representative Buchwald-Hartwig Amination of this compound
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).
-
Add sodium tert-butoxide (1.4 equiv) to the tube. Note: The base is added at this stage to minimize degradation of the catalyst and ligand.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Through the septum, add anhydrous toluene to achieve a concentration of 0.1-0.2 M, followed by the amine (1.2 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-1,7-naphthyridine derivative.
Conclusion and Future Outlook
This compound has proven to be a cornerstone building block for the development of potent and selective kinase inhibitors. The synthetic accessibility and the versatility of the bromine atom as a handle for cross-coupling reactions allow for extensive exploration of the chemical space around this privileged scaffold. The successful application of Suzuki-Miyaura and Buchwald-Hartwig reactions enables the synthesis of diverse libraries of 8-aryl and 8-amino-1,7-naphthyridine derivatives, which have shown significant promise in targeting key kinases in oncology, such as PIP4K2A and VEGFR-2. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery, providing a solid foundation for the design and synthesis of the next generation of 1,7-naphthyridine-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Functionalization of the 1,7-Naphthyridine Ring
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of synthetic protocols for the functionalization of the 1,7-naphthyridine scaffold, a privileged heterocyclic motif in medicinal chemistry. The protocols and discussions herein are grounded in established literature, offering both theoretical understanding and practical, step-by-step guidance for laboratory application.
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a nitrogen-containing heterocyclic aromatic compound that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms capable of acting as hydrogen bond acceptors make it an excellent scaffold for designing molecules that can interact with biological targets with high affinity and specificity. Indeed, derivatives of 1,7-naphthyridine have been shown to exhibit a wide range of biological activities, including kinase inhibition, antiviral properties, and activity as central nervous system agents. The development of robust and versatile methods for the selective functionalization of the 1,7-naphthyridine ring is therefore a critical endeavor for the advancement of medicinal chemistry programs targeting novel therapeutics.
Synthetic Strategies for the 1,7-Naphthyridine Core
Prior to functionalization, the synthesis of the 1,7-naphthyridine core itself is a key consideration. The most common and versatile method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a methylene-active compound. Variations of this method allow for the introduction of substituents on the pyridine ring of the naphthyridine system.
A general representation of the Friedländer synthesis is depicted below:
Figure 1: Generalized scheme of the Friedländer annulation for the synthesis of the 1,7-naphthyridine core.
Positional Reactivity of the 1,7-Naphthyridine Ring
The electronic properties of the 1,7-naphthyridine ring dictate its reactivity towards different chemical transformations. The nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, C5, and C8). The C-H bonds at these positions also exhibit different levels of acidity, which can be exploited for selective deprotonation and subsequent functionalization.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, and 1,7-naphthyridine is no exception. These methods avoid the need for pre-functionalization (e.g., halogenation), thus shortening synthetic sequences.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation is a prominent method for introducing aryl groups at various positions of the 1,7-naphthyridine ring. The regioselectivity of these reactions is often directed by the electronic properties of the ring and can be influenced by the choice of catalyst and reaction conditions.
This protocol describes the direct arylation of the C2 position of 1,7-naphthyridine using a palladium catalyst.
Materials:
-
1,7-Naphthyridine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,7-naphthyridine (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated 1,7-naphthyridine.
Causality behind Experimental Choices:
-
Palladium(II) acetate and Triphenylphosphine: This combination forms the active Pd(0) catalyst in situ, which is essential for the catalytic cycle of the C-H activation/arylation reaction.
-
Potassium carbonate: Acts as a base to facilitate the C-H activation step and to neutralize the HBr formed during the reaction.
-
DMF: A high-boiling polar aprotic solvent that is suitable for high-temperature cross-coupling reactions and helps to solubilize the reactants.
-
Inert atmosphere: Prevents the oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation and lower reaction yields.
Figure 2: Workflow for the palladium-catalyzed C2-arylation of 1,7-naphthyridine.
Cross-Coupling Reactions of Halogenated 1,7-Naphthyridines
For positions that are not readily accessible through direct C-H functionalization, a common strategy is to first introduce a halogen atom (e.g., Cl, Br, I) onto the 1,7-naphthyridine ring, which can then serve as a handle for various cross-coupling reactions.
Synthesis of Halogenated 1,7-Naphthyridines
The synthesis of halogenated 1,7-naphthyridines often starts from a corresponding 1,7-naphthyridin-one precursor, which can be prepared through modifications of the Friedländer synthesis. The hydroxyl group can then be converted to a halogen using standard halogenating agents. For instance, 8-chloro-1,7-naphthyridine can be synthesized from 1,7-naphthyridin-8(7H)-one using phosphorus oxychloride (POCl₃).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used for the arylation and vinylation of halogenated 1,7-naphthyridines.
Materials:
-
8-Chloro-1,7-naphthyridine
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a microwave vial, combine 8-chloro-1,7-naphthyridine (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and Na₂CO₃ (3.0 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial and heat the mixture in a microwave reactor at 100-150 °C for 15-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 8-aryl-1,7-naphthyridine.
Causality behind Experimental Choices:
-
Pd(dppf)Cl₂: A robust and versatile palladium catalyst that is effective for a wide range of Suzuki-Miyaura couplings, particularly with heteroaromatic chlorides.
-
Sodium carbonate: A base is required for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Dioxane/Water: This solvent mixture is commonly used for Suzuki-Miyaura reactions as it facilitates the dissolution of both the organic and inorganic reagents.
-
Microwave irradiation: Often used to accelerate the reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating.
| Reaction Type | Position | Catalyst | Base | Solvent | Typical Yield |
| C-H Arylation | C2 | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 60-85% |
| Suzuki-Miyaura | C8 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 70-95% |
| Buchwald-Hartwig | C4 | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 75-90% |
Table 1: Comparison of common functionalization reactions for the 1,7-naphthyridine ring.
Functionalization via Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the 1,7-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group (such as a halogen) is present at an activated position (e.g., C8).
Protocol: Amination of 8-Chloro-1,7-naphthyridine
Materials:
-
8-Chloro-1,7-naphthyridine
-
Amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 8-chloro-1,7-naphthyridine (1.0 mmol), the amine (2.0 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMSO (5 mL) and stir the mixture at 100 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the 8-amino-1,7-naphthyridine derivative.
Conclusion
The functionalization of the 1,7-naphthyridine ring is a rich and evolving area of synthetic chemistry. The methods outlined in this document, from direct C-H activation to classic cross-coupling reactions, provide a powerful toolkit for chemists to access a wide array of substituted 1,7-naphthyridines for applications in drug discovery and materials science. The choice of a specific protocol will depend on the desired substitution pattern, the available starting materials, and the required scale of the synthesis. Careful consideration of the mechanistic principles behind each reaction will enable the rational design of synthetic routes to novel and valuable 1,7-naphthyridine derivatives.
Application Notes and Protocols: 8-Bromo-1,7-naphthyridine as a Versatile Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in the fields of medicinal chemistry and, increasingly, in materials science.[1] Its unique electronic properties, arising from the presence of two nitrogen atoms within the fused pyridine ring system, make it an attractive building block for the design of novel organic electronic materials. The inherent electron-deficient nature of the 1,7-naphthyridine ring system facilitates its use as an acceptor unit in donor-acceptor (D-A) architectures, which are fundamental to the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
8-Bromo-1,7-naphthyridine, in particular, serves as a key intermediate, offering a reactive handle for the introduction of a diverse array of functional groups at the 8-position through various palladium-catalyzed cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules, enabling the rational design of materials with tailored characteristics for specific organic electronic applications.
This application note provides a comprehensive guide to the synthesis of this compound and its utilization as a building block for the synthesis of advanced organic electronic materials. Detailed protocols for key synthetic transformations are provided, along with a summary of the photophysical and electrochemical properties of representative derivatives and their application in electronic devices.
Synthesis of the Core Building Block: this compound
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available pyridine-2,3-diamine, as outlined below. This approach first involves the construction of the 1,7-naphthyridine ring system via a Skraup reaction to yield 1,7-naphthyridin-8-amine, followed by a Sandmeyer-type reaction to introduce the bromine atom.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1,7-Naphthyridin-8-amine (Skraup Reaction)
The Skraup reaction provides a classical and effective method for the synthesis of the 1,7-naphthyridine core from pyridine-2,3-diamine.[2]
Materials:
-
Pyridine-2,3-diamine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
Carefully add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and a mechanical stirrer, while cooling in an ice bath.
-
To this mixture, add the oxidizing agent, followed by the slow addition of pyridine-2,3-diamine.
-
Heat the reaction mixture to reflux (typically 130-150 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer multiple times with an organic solvent such as chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,7-naphthyridin-8-amine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
Materials:
-
1,7-Naphthyridin-8-amine
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve 1,7-naphthyridin-8-amine in aqueous hydrobromic acid at 0 °C in a flask equipped with a magnetic stirrer.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 8-position of 1,7-naphthyridine is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules for electronic applications.[3]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.[4][5]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).
-
Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines.[3]
Caption: General scheme of the Buchwald-Hartwig amination.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 80-120 °C until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
C. Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling offers an alternative method for C-C bond formation, particularly useful for coupling with organostannane reagents.[6]
Protocol 5: General Procedure for Stille Coupling
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a co-catalyst if necessary (e.g., CuI).
-
Add a dry, degassed solvent such as toluene, THF, or DMF.
-
Add the organostannane reagent (1.1-1.3 equiv.) via syringe.
-
Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir vigorously for 1-2 hours, then filter the mixture through celite.
-
Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Characterization of 1,7-Naphthyridine Derivatives
The photophysical and electrochemical properties of the synthesized 1,7-naphthyridine derivatives are crucial for determining their suitability for organic electronic applications.
Photophysical Properties
The absorption and emission properties of these materials are typically characterized using UV-Vis and fluorescence spectroscopy. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and photoluminescence quantum yield (PLQY).
| Compound Architecture | λabs (nm) | λem (nm) | Stokes Shift (nm) | PLQY (%) | Reference |
| Donor-1,7-naphthyridine | 350-450 | 450-600 | 100-150 | 30-70 | [7] |
| Acceptor-1,7-naphthyridine | 300-400 | 400-500 | 50-100 | 20-50 | [2] |
Note: The values presented are representative ranges and can vary significantly based on the specific donor/acceptor moieties and the solvent used.
Electrochemical Properties
Cyclic voltammetry (CV) is commonly used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the materials. These energy levels are critical for understanding charge injection and transport in electronic devices.
| Compound Architecture | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Donor-1,7-naphthyridine | -5.2 to -5.8 | -2.5 to -3.0 | 2.5 - 3.0 | [8] |
| Acceptor-1,7-naphthyridine | -5.8 to -6.5 | -2.8 to -3.5 | 2.8 - 3.2 | [8] |
Note: These are typical ranges and can be influenced by the specific molecular structure and measurement conditions.
Applications in Organic Electronic Devices
Derivatives of this compound have shown promise in both OLEDs and OFETs.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, 1,7-naphthyridine derivatives can function as emitters in the emissive layer (EML). The device architecture typically consists of several layers to facilitate efficient charge injection, transport, and recombination.[9]
Illustrative OLED Device Architecture:
Caption: A typical multilayer OLED device structure.
High external quantum efficiencies (EQEs) have been reported for OLEDs incorporating naphthyridine-based emitters, with values reaching up to 20.9% for green-emitting devices.[2][7]
Organic Field-Effect Transistors (OFETs)
In OFETs, 1,7-naphthyridine-based materials can serve as the active semiconductor layer. The performance of an OFET is characterized by its charge carrier mobility (μ) and on/off current ratio. Both p-type and n-type semiconducting behavior can be achieved by appropriate molecular design.
Illustrative OFET Device Architecture:
Caption: A bottom-gate, top-contact OFET architecture.[10]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel organic electronic materials. Its straightforward synthesis and the ability to undergo a variety of palladium-catalyzed cross-coupling reactions allow for the creation of a wide range of derivatives with tunable electronic and photophysical properties. The application of these materials in OLEDs and OFETs has demonstrated their potential for high-performance devices. The protocols and data presented in this application note provide a solid foundation for researchers to explore the exciting possibilities of the 1,7-naphthyridine scaffold in the field of organic electronics.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Application of 8-Bromo-1,7-naphthyridine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The 1,7-Naphthyridine Core as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery. The 1,7-naphthyridine nucleus has firmly established itself as such a scaffold, particularly in the highly competitive field of kinase inhibitor development.[1][2] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-documented driver of numerous pathologies, most notably cancer.[1] The rigid, planar geometry of the 1,7-naphthyridine core, combined with its strategically placed nitrogen atoms, provides an ideal template for designing molecules that can form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[3]
This guide focuses on a particularly valuable derivative: 8-Bromo-1,7-naphthyridine . The bromine atom at the C8 position is not merely a substituent; it is a versatile synthetic handle. Its strategic placement allows for the late-stage introduction of diverse chemical moieties through robust and well-understood palladium-catalyzed cross-coupling reactions. This capability empowers researchers to systematically explore the chemical space around the naphthyridine core, fine-tuning potency, selectivity, and pharmacokinetic properties in the quest for novel therapeutics. This document provides an in-depth exploration of the methodologies and protocols that leverage this compound as a key building block for kinase inhibitor synthesis.
The Chemical Rationale: Why this compound is a Superior Starting Material
The utility of this compound stems from the reactivity of the C-Br bond. This bond is sufficiently labile to participate in oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of powerful C-C and C-N bond-forming reactions. This approach is superior to multi-step de novo synthesis of substituted naphthyridines for several reasons:
-
Synthetic Efficiency: It allows for the rapid generation of a diverse library of analogues from a common intermediate.
-
Late-Stage Functionalization: Complex and sensitive chemical groups can be introduced at the final stages of a synthetic sequence, avoiding potential complications with protecting groups and harsh reaction conditions.
-
SAR Exploration: It provides a direct and reliable method for probing the structure-activity relationships (SAR) at the C8 position, which often interacts with the solvent-exposed region of the kinase ATP-binding site.
The two most powerful transformations for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Core Synthetic Methodology I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for forming a carbon-carbon bond between an aryl halide and an organoboron compound. In the context of kinase inhibitor synthesis, this reaction is used to introduce a wide variety of aryl and heteroaryl substituents at the C8 position of the 1,7-naphthyridine core. These substituents can be designed to occupy hydrophobic pockets, form additional hydrogen bonds, or modulate the overall physicochemical properties of the inhibitor.
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) accelerate the rate-limiting oxidative addition and the final reductive elimination steps, improving reaction efficiency for heteroaromatic halides.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can be critical to avoid decomposition of sensitive substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed deionized water
Procedure:
-
To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Under a positive pressure of inert gas, add the degassed organic solvent and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS). Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-1,7-naphthyridine derivative.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | PdCl₂(dppf) (3 mol%) | Air-stable precatalyst, reliable for many heteroaromatics. |
| Ligand | dppf (from precatalyst) | Provides good stability and activity. |
| Base | K₂CO₃ (2.5 equiv) | Effective, inexpensive, and generally well-tolerated. |
| Solvent System | 1,4-Dioxane/H₂O (5:1) | Good solvating properties for both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy for most couplings. |
Core Synthetic Methodology II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. This reaction is exceptionally valuable for installing primary or secondary amines at the C8 position, which can act as crucial hydrogen bond donors or acceptors, anchoring the inhibitor to the hinge region of the kinase.
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is used. However, the choice of ligand is even more critical. Highly specialized, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the challenging C-N reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine (or the N-H bond in the oxidative addition complex), making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N coupling of this compound. Careful exclusion of air and moisture is paramount for success.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu or LHMDS, 1.5 - 2.0 equiv)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, phosphine ligand, and strong base to a dry Schlenk flask or reaction vial.
-
Add the this compound and a magnetic stir bar.
-
Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas at least three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine (if solid).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-18 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash column chromatography or preparative HPLC to yield the pure 8-amino-1,7-naphthyridine product.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst System | Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%) | A robust and versatile system for heteroaryl halides. |
| Base | NaOt-Bu (1.8 equiv) | Strong, effective base for a wide range of amines. |
| Solvent | Toluene | High boiling point and good solvating properties for this reaction type. |
| Temperature | 110 °C | Ensures sufficient rate for most amine couplings. |
Application Workflow: From Building Block to Kinase Inhibitor Library
Using this compound as a scaffold, a diverse library of potential kinase inhibitors can be rapidly synthesized for biological screening. The workflow below illustrates how Suzuki and Buchwald-Hartwig reactions can be deployed to generate libraries targeting the C8 position. This position is frequently modified in the development of inhibitors for kinases such as c-Kit and VEGFR-2, where 8-amino-substituted naphthyridinones have shown significant promise.[5][6]
Caption: Workflow for generating kinase inhibitor libraries from this compound.
| Kinase Target Family | Rationale for C8-Substitution on 1,7-Naphthyridine Scaffold | Representative SAR Insights |
| Tpl2 (MAP3K8) | The C8 position can be functionalized to interact with residues near the hinge region, enhancing selectivity and potency. | Small alkylamino groups at adjacent positions have proven beneficial, suggesting C8 modifications could further optimize binding.[4] |
| c-Kit / VEGFR-2 | Introduction of various amino groups at the C8 position can form critical hydrogen bonds with the kinase hinge region. | 8-amino-substituted 2,7-naphthyridinones show potent inhibition, with IC₅₀ values in the low nanomolar range.[5][6] |
| PDE4D | While not a kinase, the synthesis of potent 6,8-disubstituted 1,7-naphthyridine inhibitors demonstrates the principle of dual functionalization for potency and selectivity.[7] | Aryl groups introduced at C8 via cross-coupling are key to high-affinity binding.[7] |
| p38 MAP Kinase | Naphthyridinone cores are effective p38 inhibitors; substitution patterns are critical for achieving selectivity and desired cellular activity.[8] | The overall substitution pattern, including positions analogous to C8, dictates potency and selectivity against other kinases.[8] |
Conclusion and Future Outlook
This compound represents a high-value, strategic starting material for the synthesis of novel kinase inhibitors. Its utility is unlocked through well-established and highly versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methodologies provide medicinal chemists with a reliable and efficient toolkit for generating diverse libraries of 8-substituted 1,7-naphthyridines. By systematically varying the substituents at this position, researchers can rationally design next-generation inhibitors with improved potency, selectivity, and drug-like properties, accelerating the discovery of new treatments for a host of diseases driven by aberrant kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Tit Structure-activity Relationship Study and Design of Novel 1, 8- Naphthimide Derivatives as Potential DNA-targeting Chemotherapeutic Agents for Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photophysical Study of 8-Bromo-1,7-naphthyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Photophysical Potential of 8-Bromo-1,7-naphthyridine
This compound is a halogenated heterocyclic compound with a unique electronic structure that makes it a compelling candidate for a variety of photophysical studies. The 1,7-naphthyridine core is an electron-deficient aromatic system, and the introduction of a bromine atom at the 8-position is expected to significantly influence its excited-state dynamics. This document provides a comprehensive guide to exploring the photophysical properties of this compound, from fundamental characterization to its potential applications as a photosensitizer and a ligand in luminescent metal complexes.
The key to understanding the photophysical behavior of this compound lies in the heavy-atom effect . The presence of the relatively heavy bromine atom enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This phenomenon is expected to lead to several interesting properties:
-
Fluorescence Quenching: The efficient ISC process can outcompete fluorescence, leading to a lower fluorescence quantum yield compared to the non-brominated 1,7-naphthyridine parent molecule.
-
Enhanced Phosphorescence: By populating the triplet state, the probability of observing phosphorescence, a slow emission of light from the triplet state, is increased, particularly at low temperatures or in rigid matrices.
-
Efficient Singlet Oxygen Generation: The populated triplet state can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). This property makes this compound a potential photosensitizer for applications in photodynamic therapy and photoredox catalysis.
These application notes will guide researchers through the synthesis of functionalized derivatives and provide detailed protocols for a suite of photophysical measurements to rigorously characterize this compound and its derivatives.
Synthesis of Functionalized 1,7-Naphthyridine Derivatives
The functionalization of the 1,7-naphthyridine core is crucial for tuning its photophysical properties and for conjugation to other molecules of interest. The bromine atom on this compound serves as a versatile handle for a variety of cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene and water (4:1 v/v), degassed
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also interfere with the catalyst. Degassing removes oxygen and improves reaction efficiency.
-
Base (K₂CO₃): The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Ligand (PPh₃): The phosphine ligand stabilizes the palladium catalyst and facilitates the reductive elimination step to form the final product.
Photophysical Characterization
A thorough photophysical characterization is essential to understand the excited-state behavior of this compound and its derivatives.
Expected Photophysical Properties
| Property | Expected Value/Behavior | Rationale |
| Absorption (λabs) | UV region (approx. 300-350 nm) | π-π* transitions of the naphthyridine core. |
| Emission (λem) | UV-Visible region (approx. 350-450 nm) | Stokes-shifted fluorescence from the S₁ state. |
| Fluorescence Quantum Yield (ΦF) | Low (expected to be < 0.1) | The heavy-atom effect of bromine promotes intersystem crossing, quenching fluorescence. |
| Fluorescence Lifetime (τF) | Short (likely in the range of 1-10 ns) | A short lifetime is consistent with a low fluorescence quantum yield. |
| Phosphorescence | Potentially observable at low temperatures | The heavy-atom effect populates the triplet state, making phosphorescence more likely. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Moderate to High | Efficient intersystem crossing leads to a populated triplet state, which can sensitize singlet oxygen formation. |
Protocol 2: Steady-State Absorption and Emission Spectroscopy
This protocol outlines the measurement of the fundamental absorption and emission spectra of this compound.
Materials:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance of approximately 0.1 at the absorption maximum (for fluorescence measurements) to avoid inner filter effects.
-
Absorption Measurement:
-
Record the absorption spectrum of the sample solution from 250 nm to 500 nm using the spectrophotometer.
-
Use the pure solvent as a blank.
-
Identify the wavelength of maximum absorption (λabs,max).
-
-
Emission Measurement:
-
Set the excitation wavelength of the fluorometer to the λabs,max.
-
Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 600 nm.
-
Identify the wavelength of maximum emission (λem,max).
-
-
Excitation Measurement:
-
Set the emission wavelength of the fluorometer to the λem,max.
-
Scan the excitation wavelengths and record the excitation spectrum.
-
The excitation spectrum should ideally match the absorption spectrum, confirming the purity of the emissive species.
-
Workflow for Steady-State Spectroscopy
Caption: Workflow for steady-state absorption and emission measurements.
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Here, we use a well-characterized standard with a known quantum yield.
Materials:
-
Sample solution (absorbance ~0.1 at the excitation wavelength)
-
Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvents
-
Fluorometer
Procedure:
-
Choose a standard whose absorption and emission spectra overlap with the sample.
-
Prepare a solution of the standard with an absorbance of ~0.1 at the same excitation wavelength used for the sample.
-
Measure the absorption and emission spectra of both the sample and the standard.
-
Integrate the area under the emission curves for both the sample (Isample) and the standard (Istd).
-
Calculate the fluorescence quantum yield of the sample using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Causality behind Experimental Choices:
-
Low Absorbance: Keeping the absorbance below 0.1 minimizes reabsorption and re-emission events (the inner filter effect), which can lead to inaccurate quantum yield measurements.
-
Refractive Index Correction: The refractive index of the solvent affects the amount of light that is collected by the detector. This correction is necessary for accurate comparisons between different solvents.
Protocol 4: Phosphorescence Measurement
To confirm the population of the triplet state, phosphorescence measurements can be performed.
Materials:
-
Sample solution
-
Solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol)
-
Fluorometer with a phosphorescence mode (gated detection or a cooled detector)
-
Dewar flask for low-temperature measurements
-
Liquid nitrogen
Procedure:
-
Prepare a solution of the sample in the appropriate solvent.
-
Place the cuvette containing the sample in the Dewar flask.
-
Cool the sample to 77 K by filling the Dewar with liquid nitrogen.
-
Set the fluorometer to phosphorescence mode. This involves a delay between the excitation pulse and the start of detection to allow for the decay of the short-lived fluorescence.
-
Record the emission spectrum. The long-lived emission observed will be the phosphorescence spectrum.
-
The lifetime of the phosphorescence can also be measured by monitoring the decay of the emission intensity over time after the excitation pulse.
Diagram of Jablonski Energy Levels
Caption: Jablonski diagram illustrating the effect of bromine on excited states.
Protocol 5: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol uses an indirect method to determine the singlet oxygen quantum yield by monitoring the photooxidation of a chemical trap.
Materials:
-
Sample solution (photosensitizer)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)
-
Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal in ethanol, ΦΔ = 0.75)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., a laser or a filtered lamp)
-
Quartz cuvette and magnetic stirrer
Procedure:
-
Prepare solutions of the sample, the standard, and DPBF in the chosen solvent.
-
In a cuvette, mix the sample solution with the DPBF solution. The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.
-
Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but the DPBF does not.
-
Monitor the decrease in the absorbance of DPBF at regular time intervals.
-
Plot the absorbance of DPBF versus irradiation time. The initial slope of this plot is proportional to the rate of singlet oxygen generation.
-
Repeat the experiment using the standard photosensitizer under identical conditions.
-
Calculate the singlet oxygen quantum yield of the sample using the following equation:
ΦΔ,sample = ΦΔ,std * (ksample / kstd) * (Iabs,std / Iabs,sample)
Where:
-
ΦΔ is the singlet oxygen quantum yield
-
k is the slope of the DPBF absorbance decay plot
-
Iabs is the rate of light absorption by the photosensitizer (proportional to 1 - 10-A, where A is the absorbance at the irradiation wavelength)
-
Advanced Photophysical Studies
For a more in-depth understanding of the excited-state dynamics, time-resolved and transient absorption spectroscopy are invaluable.
Protocol 6: Time-Resolved Fluorescence Spectroscopy
Time-Correlated Single Photon Counting (TCSPC) is a common technique to measure fluorescence lifetimes.
Materials:
-
Sample solution (very dilute, absorbance < 0.1)
-
TCSPC instrument with a pulsed laser source (picosecond or femtosecond) and a sensitive detector.
Procedure:
-
Prepare a dilute solution of the sample.
-
Place the sample in the TCSPC instrument.
-
Excite the sample with the pulsed laser at an appropriate wavelength.
-
Collect the fluorescence decay profile by measuring the time difference between the laser pulse and the detection of the first emitted photon.
-
Repeat this process many times to build up a histogram of photon arrival times.
-
Fit the decay curve with an exponential function to determine the fluorescence lifetime (τF). For complex systems, a multi-exponential decay may be observed.
Protocol 7: Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful technique to study the properties of transient species like triplet states.
Materials:
-
Sample solution
-
Transient absorption spectrometer with a pump laser (for excitation) and a probe light source (to measure absorption changes).
Procedure:
-
Prepare a solution of the sample.
-
Excite the sample with a short, intense laser pulse (the pump).
-
At a specific time delay after the pump pulse, a second, weaker light pulse (the probe) is passed through the sample.
-
The change in the absorbance of the probe light is measured. This provides the absorption spectrum of the transient species at that time delay.
-
By varying the time delay between the pump and probe pulses, the evolution of the transient species can be monitored.
-
The decay of the transient absorption signal provides the lifetime of the excited state (e.g., the triplet state).
Workflow for Transient Absorption Spectroscopy
Caption: A simplified workflow for transient absorption spectroscopy.
This compound in Luminescent Metal Complexes
The two nitrogen atoms in the 1,7-naphthyridine core make it an excellent bidentate ligand for coordinating with metal ions. The resulting metal complexes can exhibit interesting photophysical properties, often with applications in organic light-emitting diodes (OLEDs), chemical sensing, and bioimaging.
The bromine atom can be used to further functionalize the ligand before or after complexation, allowing for the fine-tuning of the complex's properties. The heavy-atom effect of the coordinated metal (e.g., iridium, platinum, ruthenium) can further enhance intersystem crossing, leading to highly efficient phosphorescent emitters.
Conclusion
This compound is a versatile platform for photophysical research. Its unique combination of aza-aromatic and bromo-substituent features opens up avenues for exploring fundamental photophysical processes and developing novel functional materials. The protocols outlined in these application notes provide a comprehensive framework for researchers to unlock the full potential of this intriguing molecule. By systematically investigating its synthesis, steady-state and time-resolved spectroscopy, and its role as a photosensitizer and ligand, the scientific community can pave the way for its application in diverse fields, from medicine to materials science.
References
Topic: Analytical Techniques for the Comprehensive Characterization of 8-Bromo-1,7-naphthyridine Derivatives
An Application Note and Protocol Guide for Researchers
Abstract
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of a bromine atom at the 8-position creates a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the development of novel chemical entities.[1] Consequently, the unambiguous structural confirmation and purity assessment of 8-Bromo-1,7-naphthyridine derivatives are paramount for the integrity of downstream applications and the overall success of drug discovery programs. This guide provides a detailed framework of analytical methodologies, offering not just protocols but the underlying scientific rationale to empower researchers in their characterization efforts.
The Strategic Importance of a Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on the synergistic use of multiple orthogonal techniques. Information from one method corroborates findings from another, building a self-validating and irrefutable data package. This approach is the cornerstone of modern chemical analysis and is essential for regulatory submissions and high-impact publications.
Caption: General analytical workflow for characterizing novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[2] For this compound derivatives, it provides definitive information on the substitution pattern and the chemical environment of every proton and carbon atom.
Expertise & Causality
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The aromatic region (typically 7.0-9.5 ppm) is of primary interest for the naphthyridine core.
-
¹³C NMR: Reveals the number of unique carbon environments. The presence of the electronegative bromine atom and the ring nitrogen atoms will cause characteristic downfield shifts for adjacent carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguous assignment.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds, which is invaluable for mapping the connectivity across the entire scaffold.
-
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a good first choice for many non-polar to moderately polar compounds, while DMSO-d₆ is excellent for more polar compounds and can reveal exchangeable protons (e.g., from an amine or hydroxyl group).[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Rationale: TMS is chemically inert and has a single, sharp signal that does not overlap with most analyte signals, providing a reliable reference point.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
-
-
Instrumental Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-64 scans).
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts (δ), coupling patterns (e.g., doublet, triplet), and coupling constants (J) to deduce the structure.
-
| Technique | Information Gained | Typical Application for this compound |
| ¹H NMR | Proton environment, count, and connectivity | Confirming the positions of substituents on the aromatic core. |
| ¹³C NMR | Carbon environment and count | Identifying all unique carbons, including quaternary ones. |
| COSY | H-H coupling networks | Mapping out the proton connectivity within each pyridine ring. |
| HSQC/HMBC | C-H one-bond and long-range correlations | Assembling the complete molecular structure by linking fragments. |
Mass Spectrometry (MS): The Molecular Weighing Scale
MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.[2] This is a critical step in confirming the identity of a newly synthesized derivative.
Expertise & Causality
For this compound, the most revealing feature in the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the molecular ion peak (M⁺) and an (M+2)⁺ peak of almost equal intensity. This signature is a definitive indicator of the presence of a single bromine atom.
Caption: Logic flow for combining spectroscopic data.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
-
Sample Preparation:
-
Prepare a stock solution of the sample in a high-purity volatile solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent. Rationale: Electrospray Ionization (ESI) is a sensitive technique, and high concentrations can lead to signal suppression and source contamination. A low concentration ensures optimal ionization.
-
-
Instrumental Setup (ESI-Time-of-Flight Example):
-
Set the ESI source to positive ion mode. Rationale: The nitrogen atoms in the naphthyridine ring are basic and readily protonated, making positive ion mode highly effective.
-
Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a relevant mass-to-charge (m/z) range (e.g., 100-500 Da).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).
-
-
Data Analysis:
-
Identify the protonated molecular ion, [M+H]⁺.
-
Observe the characteristic isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ peaks, which should have a ~1:1 intensity ratio.
-
Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak ([M+H]⁺ containing ⁷⁹Br). Compare this with the theoretical formula.
-
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the industry-standard method for determining the purity of small molecules.[4] For this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from non-volatile impurities and starting materials.
Expertise & Causality
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). More polar compounds elute first, while more non-polar (hydrophobic) compounds are retained longer. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.
Protocol: Purity Determination by RP-HPLC
-
Sample Preparation:
-
Accurately prepare a sample solution in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter. Rationale: Filtering prevents clogging of the HPLC column and tubing, ensuring reproducible results and extending column lifetime.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid improves peak shape for basic compounds like naphthyridines by ensuring consistent protonation and suppresses the ionization of residual silanols on the stationary phase.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might be: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detector at a wavelength where the compound absorbs strongly (e.g., 254 nm, or determine the λmax via UV-Vis spectroscopy).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
-
-
Caption: Standard workflow for HPLC purity analysis.
Complementary Analytical Techniques
While NMR, MS, and HPLC form the core characterization package, the following techniques provide additional valuable information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[5] For this compound derivatives, it can confirm the presence of the aromatic system and any other functional groups introduced during synthesis.
-
Protocol: A small amount of solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory and the spectrum is collected.
-
Key Vibrations: Look for C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹. The C-Br stretch appears at lower wavenumbers (typically 500-650 cm⁻¹).
UV-Vis Spectroscopy
This technique provides information about the electronic transitions within conjugated systems.[6][7] The 1,7-naphthyridine core is a conjugated aromatic system and will exhibit characteristic π-π* transitions in the UV region.
-
Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile), and its absorbance is measured across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Application: The λmax value is a characteristic property of the chromophore and can be used to help confirm identity and select the optimal wavelength for HPLC detection.
Single-Crystal X-ray Diffraction
This is the "gold standard" for structure determination, providing an unambiguous 3D model of the molecule's atomic arrangement in the solid state.[8][9]
-
Protocol: This technique requires the growth of a high-quality single crystal of the compound, which can be challenging. The crystal is then mounted in an X-ray diffractometer, and the diffraction pattern is analyzed to solve the structure.
Elemental Analysis
This combustion analysis technique provides the empirical formula of the compound by determining the mass percentages of Carbon, Hydrogen, and Nitrogen.
-
Protocol: A few milligrams of the pure, dry sample are sent to a specialized analytical lab.
-
Application: The experimental C, H, and N percentages should match the theoretical values for the proposed molecular formula within a narrow margin (typically ±0.4%), providing strong evidence for the compound's composition.
References
- 1. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Bromo-1,7-naphthyridine
Welcome to the technical support center for 8-Bromo-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this important heterocyclic building block. Here, we synthesize fundamental chemical principles with practical, field-tested advice to ensure you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a discolored oil or amorphous solid with significant baseline material on TLC. What is the most effective initial cleanup step?
Answer: A discolored crude product with significant polar or non-polar impurities necessitates a robust initial workup before attempting chromatography or recrystallization. The naphthyridine core contains basic nitrogen atoms, a chemical handle we can exploit for an efficient liquid-liquid extraction cleanup.
Probable Cause: The primary contaminants are often residual acidic or basic reagents, or highly polar starting materials such as aminopyridine precursors used in synthesis.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl). The basic nitrogens on your this compound will be protonated, forming a hydrochloride salt.
-
Causality: If your desired product is sufficiently basic, it will move into the aqueous layer, leaving non-basic, non-polar impurities in the organic layer. Basic impurities (e.g., unreacted aminopyridines) will also move to the aqueous layer.
-
-
Phase Separation: Separate the layers. If your product is now in the aqueous layer, proceed to the next step. If it remained in the organic layer (less likely but possible depending on substitution), you have successfully removed basic impurities.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 1M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, until the pH is > 8. This deprotonates the hydrochloride salt, causing the neutral product to precipitate or become soluble in an organic solvent.
-
Final Extraction: Extract the now-basic aqueous layer multiple times with fresh DCM or EtOAc.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This procedure should yield a significantly cleaner material, making subsequent purification steps more effective.
Question 2: I'm observing significant streaking and poor recovery of my compound during silica gel column chromatography. What is happening and how can I fix it?
Answer: This is a classic and frequent challenge when purifying nitrogen-containing heterocycles on standard silica gel.
Probable Cause: The issue stems from the interaction between the basic nitrogen atoms of the naphthyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel[1]. This strong, often irreversible, binding leads to product streaking, tailing on TLC, and ultimately, loss of material on the column.
Solutions:
-
Use a Mobile Phase Additive: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia (e.g., in methanol) to your mobile phase. This will neutralize the acidic sites and significantly improve peak shape and recovery.
-
-
Use Deactivated Silica: If the issue persists, use commercially available deactivated (neutral) silica gel or alumina (Brockmann I-III, typically neutral or basic) as your stationary phase[1].
-
Reverse-Phase Chromatography: For highly polar or sensitive compounds, consider reverse-phase (C18) chromatography with a mobile phase like acetonitrile/water or methanol/water, often with a formic acid or TFA modifier.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound relevant to its purification? A: Understanding the molecule's properties is key to designing a purification strategy.
-
Polarity: As a halogenated nitrogen heterocycle, this compound is a moderately polar compound. Its polarity is higher than simple aromatic hydrocarbons but lower than highly functionalized molecules like alcohols or carboxylic acids. This polarity profile makes it well-suited for normal-phase silica gel chromatography.
-
Basicity: The two nitrogen atoms in the naphthyridine core are weakly basic (Lewis bases). This allows for manipulation via acid-base chemistry for extraction purposes, but also causes the potential for strong interaction with acidic silica gel[1].
-
Solubility: It is expected to have good solubility in chlorinated solvents (DCM, chloroform) and moderate solubility in polar aprotic solvents like Ethyl Acetate and THF. Its solubility in non-polar solvents like hexanes is likely low, making them good anti-solvents for both chromatography and recrystallization.
-
Stability: While generally stable, halogenated heterocycles can sometimes be sensitive to prolonged exposure to strong acids or bases, and some compounds can degrade on highly active silica gel[1].
Q: What are the most common impurities I should anticipate? A: The impurity profile is dictated by the synthetic route. Common impurities include:
-
Unreacted Starting Materials: For instance, if synthesized via a Friedländer-type reaction, residual aminopyridine precursors are common. These are typically basic and can be removed with an acidic wash.
-
Regioisomers: If the bromine is introduced via electrophilic bromination of the 1,7-naphthyridine core, other bromo-isomers may form. These can be very challenging to separate due to similar polarities and may require careful optimization of column chromatography.
-
Debrominated Product: The parent 1,7-naphthyridine may be present if the bromination reaction did not go to completion or if debromination occurred during workup.
-
High-Boiling Point Solvents: Solvents like DMF or DMSO, if used in the reaction, can be difficult to remove. This often requires washing the organic layer extensively with water and brine during the workup.
Q: How should I select a solvent system for column chromatography? A: The best practice is to first determine an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent or mixture that provides a retention factor (Rƒ) for the desired product of approximately 0.25-0.35. Based on literature for similar compounds, the following systems are excellent starting points.
| Solvent System | Polarity | Typical Application Notes | Reference |
| Hexanes / Ethyl Acetate (EtOAc) | Low to Medium | Excellent starting point. Begin with a low percentage of EtOAc (e.g., 10%) and gradually increase. Good for separating moderately polar compounds from non-polar impurities. | [2] |
| Dichloromethane (DCM) / Methanol (MeOH) | Medium to High | Used for more polar compounds that do not move in Hex/EtOAc. Start with 1-2% MeOH in DCM. Remember to add 0.5-1% Et₃N to prevent streaking. | [3][4] |
Troubleshooting Impure Fractions Post-Chromatography
Use this workflow if your combined fractions are still not pure after an initial column chromatography attempt.
Caption: Workflow for troubleshooting impure chromatography fractions.
References
Technical Support Center: Bromination of 1,7-Naphthyridine
Welcome to the technical support center for the bromination of 1,7-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and minimize the formation of unwanted side products.
Section 1: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the bromination of 1,7-naphthyridine. We diagnose the probable causes and provide actionable solutions based on established chemical principles.
Issue 1: Poor Regioselectivity - Mixture of Brominated Isomers Obtained
Question: My reaction is producing a mixture of bromo-1,7-naphthyridines (e.g., 3-bromo, 5-bromo, and 8-bromo isomers) instead of the single, desired product. How can I improve the regioselectivity?
Probable Causes:
-
Inherent Reactivity of the 1,7-Naphthyridine Ring: The 1,7-naphthyridine nucleus has multiple positions susceptible to electrophilic attack due to the electronic properties dictated by the two nitrogen atoms.[1] Direct bromination can be challenging as several positions are activated.[1]
-
Harsh Reaction Conditions: High temperatures or highly reactive brominating agents (like neat Br₂) can overcome the subtle electronic differences between the carbon atoms, leading to a loss of selectivity.
-
Protonation State of the Naphthyridine: In strongly acidic media, the nitrogen atoms can be protonated, altering the electron density and reactivity of the ring, which can lead to different substitution patterns.
Solutions & Scientific Rationale:
-
Choice of Brominating Agent: The choice of brominating agent is critical for controlling regioselectivity.
-
N-Bromosuccinimide (NBS): NBS is often the reagent of choice for selective bromination.[2][3] It provides a lower, steady concentration of electrophilic bromine, which is more sensitive to the electronic differences in the substrate, thus favoring substitution at the most reactive site.
-
Bromine (Br₂): If using elemental bromine, the reaction conditions must be carefully controlled. Using a non-polar solvent and low temperatures can help to increase selectivity.
-
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent and the substrate.
-
Non-polar solvents like dichloromethane or acetonitrile are often used to achieve controlled bromination.[2]
-
Protic solvents like acetic acid can sometimes be used, but may lead to different selectivity profiles.
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower and slowly warming to room temperature can significantly improve selectivity.
-
Protecting Group Strategy: In cases where high regioselectivity is difficult to achieve directly, a multi-step approach using protecting or directing groups can be employed.
-
N-Oxidation: Conversion of one of the nitrogen atoms to an N-oxide can drastically change the electron distribution in the ring, directing the electrophile to a specific position. The N-oxide group can be subsequently removed.[4]
-
dot
References
Technical Support Center: Optimizing Palladium Catalysts for 8-Bromo-1,7-naphthyridine Cross-Coupling Reactions
Welcome to the dedicated technical support center for optimizing palladium-catalyzed cross-coupling reactions with 8-Bromo-1,7-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges presented by this substrate. The inherent nature of the 1,7-naphthyridine core, specifically its bidentate chelating ability, often leads to catalyst inhibition and necessitates carefully tailored reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The main obstacle is the potential for the 1,7-naphthyridine core to act as a bidentate ligand, strongly coordinating to the palladium center through both nitrogen atoms. This can lead to the formation of stable, catalytically inactive complexes, effectively poisoning the catalyst and halting the reaction.[1] Overcoming this requires strategic selection of ligands that can compete with the substrate for coordination to the palladium center and promote the desired catalytic cycle.[2]
Q2: How does the bidentate chelation of this compound inhibit the palladium catalyst?
A2: The two nitrogen atoms of the 1,7-naphthyridine ring can bind to the palladium center, forming a stable five-membered ring chelate. This complex can be too stable to participate in the subsequent steps of the catalytic cycle, such as oxidative addition or reductive elimination. The catalyst becomes trapped in this inactive state, leading to low or no product formation.
Q3: What is the general reactivity trend for halogens in palladium-catalyzed cross-coupling, and how does it apply to multi-halogenated naphthyridines?
A3: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This means that a carbon-iodine bond is the most reactive, followed by a carbon-bromine bond, and then a carbon-chlorine bond. This differential reactivity is crucial for achieving regioselective cross-coupling in polyhalogenated systems. For a di-halogenated naphthyridine containing both bromine and chlorine, the cross-coupling reaction will preferentially occur at the more reactive C-Br bond under carefully controlled, milder conditions.
Q4: Which palladium precatalyst (Pd(0) or Pd(II)) is generally preferred for these reactions?
A4: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used. Pd(II) precatalysts are often more stable and easier to handle. In the reaction mixture, they are reduced in situ to the active Pd(0) species. The choice of precatalyst is often linked to the specific ligand and reaction conditions being employed. For challenging substrates like this compound, using a pre-formed catalyst complex with a specific ligand can sometimes offer better results and reproducibility.
Q5: What is the crucial role of the phosphine ligand in the cross-coupling of this compound?
A5: The phosphine ligand is arguably the most critical component for a successful cross-coupling with this compound. Its primary roles are to:
-
Stabilize the palladium center: The ligand prevents the precipitation of palladium black.
-
Modulate the electronic properties and steric environment of the catalyst: This influences the rates of oxidative addition and reductive elimination.
-
Compete with the 1,7-naphthyridine substrate for coordination: Bulky, electron-rich monodentate ligands are often preferred as they can favor the formation of a monoligated palladium species, which is believed to be the active catalyst, and sterically hinder the bidentate chelation of the naphthyridine. Bidentate phosphine ligands with a large bite angle can also be effective.[3][4]
Q6: How does the choice of base impact the reaction outcome?
A6: The base plays a critical role in the transmetalation step of many cross-coupling reactions, such as the Suzuki-Miyaura coupling. It activates the organoboron species, making it more nucleophilic. The strength and nature of the base can significantly affect the reaction rate and the prevalence of side reactions. For sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOt-Bu to minimize decomposition. The choice of base should also consider the solubility of all components in the reaction mixture.
Troubleshooting Guide
Problem 1: Low to No Conversion of this compound
Possible Causes & Solutions
-
Catalyst Poisoning by Bidentate Chelation:
-
Diagnosis: The reaction stalls with starting material remaining, and no significant side products are observed.
-
Solution:
-
Switch to a Bulky, Electron-Rich Monodentate Ligand: Ligands like XPhos, SPhos, or t-BuXPhos are often effective in preventing the bidentate coordination of the naphthyridine substrate.
-
Increase Ligand to Palladium Ratio: A higher ligand concentration can help outcompete the substrate for coordination to the palladium center.
-
Consider a Bidentate Ligand with a Large Bite Angle: Ligands like Xantphos or DPEphos can enforce a specific geometry around the palladium that is less favorable for bidentate chelation by the substrate.[5]
-
-
-
Inactive Catalyst:
-
Diagnosis: No reaction occurs from the start.
-
Solution:
-
Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.
-
Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst.[2] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
-
-
Inappropriate Base or Solvent:
-
Diagnosis: The reaction is sluggish or does not proceed.
-
Solution:
-
Screen Different Bases: The choice of base is critical. For Suzuki couplings, try K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig aminations, NaOt-Bu or K₂CO₃ are common choices.
-
Optimize the Solvent System: Ensure all reactants are soluble in the chosen solvent. Common solvents for cross-coupling include toluene, dioxane, DMF, and THF. A co-solvent system (e.g., toluene/water) may be necessary, especially for Suzuki reactions with inorganic bases.
-
-
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Debromination)
Possible Causes & Solutions
-
Homocoupling of Boronic Acid (in Suzuki Reactions):
-
Diagnosis: Formation of a biaryl product derived from the boronic acid coupling partner.
-
Solution:
-
Rigorous Exclusion of Oxygen: Homocoupling is often promoted by the presence of oxygen.[2] Ensure the reaction is performed under a strict inert atmosphere.
-
Use a Slight Excess of this compound: A stoichiometric imbalance in favor of the aryl halide can suppress the homocoupling of the boronic acid.
-
-
-
Debromination (Proto-dehalogenation) of this compound:
-
Diagnosis: Formation of 1,7-naphthyridine.
-
Solution:
-
Use a Milder Base: Strong bases can sometimes promote this side reaction.
-
Ensure Anhydrous Conditions (if applicable): Water can be a proton source for debromination.
-
Optimize Reaction Temperature and Time: Prolonged heating can sometimes lead to increased debromination.
-
-
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
In a separate flask, prepare a solution of the palladium precatalyst and phosphine ligand in the degassed organic solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents, followed by the degassed water.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data for Catalyst Systems in Naphthyridine Cross-Coupling
| Cross-Coupling Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Toluene/H₂O | 100 | >90 | [2] |
| Suzuki-Miyaura | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2) | DMF | 90 | 85-95 | [3] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 80-95 | [6] |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 80 | 75-90 | [7] |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Acetonitrile | 80 | 70-85 |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Visualizing Key Concepts
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Inhibition by 1,7-Naphthyridine
Caption: Inhibition pathway showing catalyst sequestration by 1,7-naphthyridine.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki Reactions with 8-Bromo-1,7-naphthyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 8-bromo-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-deficient, nitrogen-containing heterocyclic substrate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Addressing Common Failures
This section is structured to address specific experimental outcomes directly. Find the question that best matches your result to identify the probable cause and solution.
Q1: My reaction shows low to no conversion of the this compound starting material. What are the primary causes?
This is the most common failure mode and almost always points to an issue with the catalyst's activity. The 1,7-naphthyridine core presents a significant challenge because its Lewis-basic nitrogen atoms can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3]
Primary Suspect: Catalyst Inhibition and Deactivation
The lone pair of electrons on the N7 atom of the naphthyridine ring is particularly problematic, leading to the formation of inactive palladium complexes. Your primary goal is to prevent this interaction.
References
Technical Support Center: Navigating the Stability of 8-Bromo-1,7-naphthyridine in Acidic Media
Welcome to the technical support center for 8-Bromo-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile building block, with a specific focus on its stability challenges under acidic conditions. Our goal is to equip you with the knowledge to anticipate and resolve potential issues, ensuring the integrity and success of your experiments.
Core Concepts: Understanding the Chemistry of this compound
This compound is a bicyclic heteroaromatic compound containing two nitrogen atoms. The presence of these nitrogen atoms makes the naphthyridine ring system basic, and therefore susceptible to protonation in acidic environments. This protonation is a key factor governing the compound's stability and reactivity. The electron-withdrawing nature of the protonated nitrogens can influence the electronic properties of the entire ring system, including the carbon-bromine bond.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in acidic conditions?
The primary concern is the potential for debromination (proto-dehalogenation), where the bromine atom is replaced by a hydrogen atom.[1] This can occur under certain reductive conditions, which may be inadvertently created in your reaction mixture. Additionally, strong acidic conditions, especially at elevated temperatures, can potentially lead to ring-opening or other degradation pathways, although this is less common for the naphthyridine core itself which is generally robust.
Q2: At what pH range is this compound generally considered stable?
While specific studies on a precise stable pH range for this compound are not extensively documented, it is advisable to maintain a pH above 4 for prolonged storage or reactions where stability is critical, unless the reaction mechanism specifically requires strong acidity. The stability is highly dependent on the specific acid used, the solvent system, temperature, and the presence of other reagents.[2][3]
Q3: How does the choice of acid (e.g., HCl vs. Trifluoroacetic acid) impact the stability?
The choice of acid can be critical. Protic acids like HCl provide a source of protons that can protonate the naphthyridine nitrogens. The counter-ion (e.g., Cl-) can also act as a nucleophile, although nucleophilic aromatic substitution of the bromine is generally difficult without activation. Lewis acids can also coordinate to the nitrogen atoms, which can enhance the reactivity of the ring in other ways. For reactions requiring acidic conditions, it is often best to use the minimum necessary amount of acid and to run the reaction at the lowest effective temperature.
Q4: Can I use this compound in common acidic reaction conditions like Suzuki-Miyaura couplings?
Yes, this compound is frequently used in cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] However, issues like debromination can occur as a side reaction.[1] Careful optimization of the reaction conditions, including the base, catalyst, and solvent, is crucial to minimize this side product.[1]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a problem-oriented approach to troubleshooting common issues encountered when working with this compound in acidic environments.
Issue 1: Low or No Yield of the Desired Product
| Probable Cause | Recommended Solution |
| Degradation of Starting Material: The acidic conditions may be too harsh, leading to the decomposition of your this compound before it can react. | Mitigation Strategy: • Reduce the concentration of the acid. • Switch to a weaker acid. • Lower the reaction temperature. • Perform a stability test of your starting material under the reaction conditions (without other reagents) and analyze by LC-MS or TLC to check for degradation. |
| Debromination (Proto-dehalogenation): The bromine atom is being replaced by a hydrogen atom, leading to the formation of 1,7-naphthyridine.[1] | Mitigation Strategy: • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize sources of protons and reducing agents.[1] • In cross-coupling reactions, carefully select the palladium catalyst and ligands, as some may promote this side reaction.[1] |
| Inhibition of Catalyst (for cross-coupling reactions): The acidic conditions may be interfering with the catalytic cycle of your palladium catalyst. | Mitigation Strategy: • Choose a catalyst system known to be robust under acidic conditions. • Consider a two-phase system where the pH of the aqueous layer is controlled. |
Issue 2: Observation of an Unexpected Side Product
| Probable Cause | Recommended Solution |
| Formation of 1,7-Naphthyridine: This is a strong indicator of debromination. | Analytical Confirmation: • Use LC-MS to identify the mass of the side product (1,7-naphthyridine MW: 130.15 g/mol ).[5] • Compare the retention time with an authentic sample of 1,7-naphthyridine if available.Corrective Actions: Refer to the mitigation strategies for debromination in Issue 1. |
| Formation of Hydroxylated Byproducts: Under certain oxidative conditions, a hydroxyl group may be introduced onto the naphthyridine ring. | Analytical Confirmation: • Use LC-MS to look for a mass corresponding to the addition of an oxygen atom (+16 Da).Corrective Actions: • De-gas your solvents thoroughly to remove dissolved oxygen. • Add an antioxidant if compatible with your reaction chemistry. |
Issue 3: Discoloration of the Reaction Mixture
| Probable Cause | Recommended Solution |
| Formation of Colored Byproducts or Degradation Products: The appearance of a dark or tarry substance can indicate significant decomposition. | Investigative Steps: • Stop the reaction and take a sample for analysis by TLC and LC-MS to try and identify the colored species. • Re-evaluate the reaction conditions, particularly temperature and acid concentration. Consider a milder approach. |
| Complexation with Metals: If trace metals are present, they may form colored complexes with the naphthyridine. | Preventative Measures: • Use high-purity solvents and reagents. • If using a metal catalyst, ensure it is of high quality and used in the correct stoichiometric amount. |
Experimental Protocols
Protocol 1: Monitoring Stability by LC-MS
This protocol allows for the quantitative assessment of the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
Your chosen acid and solvent system
-
LC-MS system with a C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
In a separate vial, replicate the acidic conditions of your planned reaction (same acid, concentration, solvent, and temperature).
-
At time zero, add an aliquot of the this compound stock solution to the acidic mixture.
-
At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot immediately by diluting it in a neutral solvent to stop any further degradation.
-
Analyze the samples by LC-MS.
-
Monitor the peak area of the this compound peak over time. A decrease in peak area indicates degradation.
-
Look for the appearance of new peaks, particularly one corresponding to the mass of 1,7-naphthyridine, which would indicate debromination.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Potential degradation pathways of this compound in acidic media.
References
common impurities in 8-Bromo-1,7-naphthyridine and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 8-Bromo-1,7-naphthyridine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your research.
Part 1: Understanding Common Impurities in this compound
The purity of this compound is paramount for its successful application in pharmaceutical development and organic synthesis. Impurities can arise from various sources, including the synthetic route, reaction conditions, and work-up procedures. This section will delve into the common impurities you may encounter and their origins.
FAQ 1: What are the most common types of impurities I should expect in my crude this compound?
The most prevalent impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic approach, residual starting materials are a primary source of contamination. For instance, in syntheses involving the construction of the naphthyridine core, precursors such as substituted aminopyridines may carry through to the final product.[1]
-
Positional Isomers: The bromination of the 1,7-naphthyridine skeleton can lead to the formation of various bromo-isomers. For example, direct bromination of 1,7-naphthyridine is known to produce 5-bromo-1,7-naphthyridine and 3,5-dibromo-1,7-naphthyridine.[2] It is plausible that the synthesis of this compound could be contaminated with other isomers depending on the regioselectivity of the brominating agent and reaction conditions.
-
Over-brominated Byproducts: The presence of di- or even tri-brominated naphthyridines is a possibility, especially if the reaction conditions for bromination are not carefully controlled.[2]
-
Byproducts from Side Reactions: Synthetic methods like the Skraup or Friedländer synthesis, which are used to construct the naphthyridine core, can generate byproducts from incomplete or alternative cyclization pathways.[1][2]
-
Residual Solvents: High-boiling point solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) used during the synthesis or purification can be difficult to remove completely.[1][3]
-
Related Halogenated Naphthyridines: If the synthesis involves a halogen exchange reaction or starts from a different halogenated naphthyridine (e.g., a chloro-derivative), you may find these as impurities in your final product.
Part 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols and troubleshooting advice for the removal of common impurities from this compound.
FAQ 2: My NMR/LC-MS analysis indicates the presence of a basic impurity, likely an unreacted aminopyridine. What is the most effective way to remove it?
The basic nature of aminopyridine impurities allows for a straightforward and highly effective removal method: an acidic wash during the workup.
Causality: The basic nitrogen atom in the aminopyridine will be protonated by the acid to form a water-soluble hydrochloride salt. This salt will then partition into the aqueous layer, effectively separating it from the less basic this compound which will remain in the organic phase.[1]
Experimental Protocol: Acidic Wash for Removal of Basic Impurities
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). Use a volume of the acidic solution that is 1-2 times the volume of the organic layer.
-
Separation: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat (Optional): For significant amounts of basic impurities, a second acidic wash may be beneficial.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Diagram: Workflow for Acidic Wash Purification
References
strategies to improve the regioselectivity of 1,7-naphthyridine functionalization
Welcome to the technical support center for navigating the complexities of 1,7-naphthyridine functionalization. This resource is designed for researchers, medicinal chemists, and materials scientists who are looking to harness the potential of this important heterocyclic scaffold. The unique electronic properties of the 1,7-naphthyridine core, arising from the positions of its two nitrogen atoms, present both opportunities and challenges, particularly concerning the control of regioselectivity in substitution reactions.[1][2]
This guide provides in-depth, question-and-answer-based troubleshooting and strategic advice to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is achieving regioselectivity in the functionalization of 1,7-naphthyridine so challenging?
The inherent electronic nature of the 1,7-naphthyridine ring system makes it susceptible to reactions at multiple positions. The two nitrogen atoms withdraw electron density, creating several electron-deficient carbon sites that can be targeted by nucleophiles or be activated for C-H functionalization. The relative reactivity of these positions is often similar, leading to mixtures of isomers which can be difficult to separate and identify.
Traditional synthetic methods like the Skraup or Friedländer reactions often require harsh conditions and can offer limited control over regioselectivity, especially with unsymmetrical precursors.[1] Modern synthetic strategies aim to overcome these limitations by employing milder, more selective catalytic systems.
Troubleshooting Guide 1: Poor Regioselectivity in Direct C-H Functionalization
Scenario: You are attempting a transition-metal-catalyzed C-H arylation of a substituted 1,7-naphthyridine and are observing a mixture of C2, C4, and C8-arylated products.
Core Problem: The electronic and steric environment of the C-H bonds at these positions are not sufficiently differentiated under your current reaction conditions to favor a single product.
Strategies for Improvement:
-
Introduction of a Directing Group: This is one of the most powerful strategies to enforce regioselectivity. A directing group (DG) is a functional group that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond.[3][4]
-
Picolinamides: These are excellent directing groups for ortho-C-H functionalization.
-
Amides and Carboxylic Acids: Can direct functionalization to specific positions depending on the overall molecular geometry.
-
Transient Directing Groups: These offer the advantage of being removable after the reaction, providing a "traceless" approach to regiocontrol.
-
-
Ligand Modification: The ligands on your metal catalyst play a crucial role in determining its steric and electronic properties, which in turn influences regioselectivity.
-
Bulky Ligands: Can sterically hinder approach to more accessible C-H bonds, favoring functionalization at less hindered positions.
-
Electron-Donating/Withdrawing Ligands: Can modulate the reactivity of the catalyst, potentially favoring one reaction pathway over another.
-
-
Solvent and Additive Screening: The reaction medium can significantly influence the outcome.
-
Polar Aprotic Solvents (e.g., DMF, DMAc): Often used in C-H activation, but their coordinating ability can compete with the substrate.
-
Non-coordinating Solvents (e.g., Toluene, Dioxane): May enhance the directing effect of a coordinating group on the substrate.
-
Acidic/Basic Additives: Can alter the electronic properties of the substrate or catalyst, thereby influencing regioselectivity.
-
Experimental Workflow for Optimizing Regioselectivity:
Experimental optimization workflow.FAQ 2: How can I selectively functionalize the pyridinone ring versus the pyridine ring in a 1,7-naphthyridin-8(7H)-one core?
This is a common challenge due to the differing electronic properties of the two rings. The pyridinone ring is generally more electron-rich than the pyridine ring, which can be exploited to achieve regioselectivity.
Strategies:
-
Electrophilic Aromatic Substitution (EAS): Reactions like nitration or halogenation will preferentially occur on the more electron-rich pyridinone ring.
-
Metal-Catalyzed Cross-Coupling: If you have a handle for cross-coupling (e.g., a halide) on one of the rings, you can selectively functionalize that position. For instance, a Suzuki or Buchwald-Hartwig coupling can be performed on a bromo-substituted pyridinone ring while leaving the pyridine ring untouched.
-
Directed Metalation: Using a strong base like lithium diisopropylamide (LDA) or a Knochel-type base (TMP-metal complexes) can allow for regioselective deprotonation, followed by quenching with an electrophile.[5] The position of deprotonation will be influenced by the acidity of the various C-H bonds and the presence of any directing groups.
Troubleshooting Table: Selective Functionalization of 1,7-Naphthyridin-8(7H)-one
| Desired Functionalization Position | Reaction Type | Key Considerations & Troubleshooting |
| Pyridinone Ring (e.g., C5, C6) | Electrophilic Aromatic Substitution | - Use mild conditions to avoid over-reaction or side reactions. - Control stoichiometry of the electrophile carefully. |
| Pyridine Ring (e.g., C2, C4) | C-H Activation with Directing Group | - Install a directing group on the N7-position of the pyridinone. - Screen different transition metal catalysts (e.g., Rh(III), Ru(II)).[6] |
| Pre-functionalized Halide Position | Cross-Coupling (e.g., Suzuki, Sonogashira) | - Ensure catalyst and ligand are appropriate for the specific coupling. - Optimize base and solvent to maximize yield and minimize side reactions. |
FAQ 3: I am struggling with the synthesis of my starting 1,7-naphthyridine. Are there modern, reliable methods?
While classic methods exist, recent advancements have provided milder and more versatile synthetic routes.
-
Silver-Catalyzed Cyclization: A one-pot, silver-catalyzed cyclization of 2-aminobenzamide derivatives with ortho-alkynylquinoline carbaldehydes has been reported to produce functionalized 1,7-naphthyridines under mild conditions with good functional group tolerance.[1][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of 1,7-naphthyridines, offering an eco-friendly alternative to conventional heating.[8]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient for building complex molecular scaffolds like naphthyridines in a single step from simple starting materials, often with high atom economy.[9][10][11]
Protocol: Silver-Catalyzed Synthesis of a Functionalized 1,7-Naphthyridine Derivative [1]
-
Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the 2-aminobenzamide derivative (1.0 equiv) and the ortho-alkynylquinoline carbaldehyde (1.1 equiv) in an anhydrous solvent (e.g., DCE).
-
Catalyst Addition: Add the silver catalyst (e.g., AgOTf, 10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 60 °C) for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 1,7-naphthyridine derivative.
FAQ 4: Can photocatalysis be used to achieve novel regioselectivity in 1,7-naphthyridine functionalization?
Yes, visible-light photocatalysis is an emerging and powerful tool for C-H functionalization under mild conditions.[12][13][14] It can offer unique regioselectivity profiles that are complementary to traditional thermal methods.
Potential Applications for 1,7-Naphthyridine:
-
Minisci-Type Reactions: For the introduction of alkyl or acyl groups. The regioselectivity is often governed by the stability of the resulting radical cation intermediate.
-
Remote C-H Functionalization: By employing specific photocatalysts and hydrogen atom transfer (HAT) agents, it may be possible to functionalize C-H bonds that are distant from the nitrogen atoms.
-
Dual Catalysis: Combining photoredox catalysis with another catalytic cycle (e.g., transition metal catalysis) can enable novel and highly selective transformations.
Conceptual Workflow for Photocatalytic C-H Functionalization:
Simplified single electron transfer (SET) pathway in photocatalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sciforum : Event management platform [sciforum.net]
- 8. ijcps.org [ijcps.org]
- 9. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 14. Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Solubility Challenges of 8-Bromo-1,7-naphthyridine
Welcome to the technical support center for 8-Bromo-1,7-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this versatile heterocyclic compound in their reaction media. Poor solubility can be a significant impediment to successful synthesis, leading to low yields, reaction failures, and difficulties in purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve your synthetic goals.
Understanding the Challenge: Why is this compound Poorly Soluble?
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. This compound, a nitrogen-containing heterocyclic aromatic compound, possesses a rigid, planar structure. This planarity can lead to strong crystal lattice energy due to efficient packing in the solid state, making it difficult for solvent molecules to break apart the crystal structure and solvate individual molecules. Furthermore, the presence of the bromine atom and the two nitrogen atoms creates a molecule with a complex electronic profile, which can limit its favorable interactions with a broad range of common organic solvents.
Troubleshooting Guide: Common Solubility-Related Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound, presented in a question-and-answer format.
Question 1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What should I do?
Answer:
This is a common starting point for many researchers. Here’s a systematic approach to address this issue:
-
Solvent Screening: The first step is to perform a systematic solvent screening. The principle of "like dissolves like" is a good starting point, but the unique nature of this molecule may require some exploration. Test a range of solvents with varying polarities.
-
Recommended Starting Solvents:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and 1,4-Dioxane are often effective for dissolving N-heterocycles.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) can be effective, especially when heated.
-
Aromatic Solvents: Toluene and xylene can be useful, particularly at elevated temperatures.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may have limited success but are worth testing.
-
-
-
Temperature Elevation: Gently heating the mixture can significantly improve solubility by providing the energy needed to overcome the crystal lattice energy.
-
Protocol: Start by warming the mixture to 40-50 °C. If the compound remains insoluble, gradually increase the temperature, monitoring for any signs of decomposition. Many cross-coupling reactions are performed at elevated temperatures (80-120 °C), where solubility is often less of an issue.
-
-
Use of Co-solvents: If a single solvent is ineffective, a co-solvent system can be a powerful tool.[1] A small amount of a high-solubilizing solvent can be added to the bulk reaction solvent.
-
Example: If your reaction is in toluene, adding a small percentage (e.g., 5-10% v/v) of DMF or NMP can dramatically improve the solubility of this compound.
-
Question 2: I'm performing a Suzuki or Buchwald-Hartwig cross-coupling reaction, and I suspect poor solubility is leading to low conversion rates. How can I improve this?
Answer:
Poor solubility of the starting material is a frequent cause of low yields in cross-coupling reactions.[2] Here are targeted strategies for these important transformations:
-
Solvent Choice for Cross-Coupling:
-
Suzuki Coupling: Common solvent systems include toluene/water, dioxane/water, or THF/water mixtures.[3][4] The presence of water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃). If your bromo-naphthyridine is insoluble in the organic phase, consider using a more polar co-solvent like DMF.
-
Buchwald-Hartwig Amination: Toluene, dioxane, and THF are common solvents for this reaction.[5][6] The choice of base (e.g., NaOtBu, K₃PO₄) can also influence solubility.
-
-
Ligand Selection: The choice of phosphine ligand can impact the solubility of the palladium complex and the overall reaction rate. Some bulky electron-rich ligands can enhance the solubility of the catalytic species.
-
Phase-Transfer Catalysis: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the reactants between the two phases, effectively increasing the concentration of the reactants in the organic phase.
Question 3: My compound precipitates out of solution when I add another reagent or during the course of the reaction. What is happening and how can I prevent it?
Answer:
Precipitation during a reaction can be due to several factors:
-
Change in Polarity: The addition of a new reagent may alter the overall polarity of the reaction mixture, causing your compound to crash out.
-
Formation of an Insoluble Intermediate: The reaction may be forming an intermediate that is less soluble than the starting material.
-
Temperature Changes: If the reaction is exothermic, an initial increase in temperature may dissolve the compound, which then precipitates as the reaction cools.
Solutions:
-
Slower Addition: Add the precipitating reagent more slowly and with vigorous stirring to maintain a more homogeneous solution.
-
Higher Temperature: Running the reaction at a consistently higher temperature may keep all components in solution.
-
Solvent System Adjustment: Re-evaluate your solvent system. A more robust solvent system, potentially with a co-solvent, can often prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: Is there a "best" solvent for this compound?
A1: Unfortunately, there is no single "best" solvent. The optimal solvent will depend on the specific reaction conditions, including temperature, other reagents, and the desired concentration. A systematic screening approach is always recommended.
Q2: Can I use sonication to help dissolve this compound?
A2: Yes, sonication can be a useful technique to aid dissolution, especially for kinetically slow dissolving solids. It provides energy to break up solid aggregates and enhance solvent penetration into the crystal lattice. However, it may not improve the thermodynamic solubility limit.
Q3: Are there any structural modifications I can make to improve the solubility of my naphthyridine derivatives?
A3: While this guide focuses on handling the existing compound, for future work, medicinal chemists often employ strategies to enhance solubility by modifying the core structure. These can include the introduction of polar functional groups or breaking the planarity of the molecule.
Q4: How can I quickly assess the approximate solubility of this compound in different solvents?
A4: A simple vial test can be very informative. Add a small, known amount of the solid (e.g., 1-2 mg) to a vial and then add a measured volume of solvent (e.g., 0.1 mL). Observe for dissolution at room temperature and with gentle heating. This can give you a qualitative sense of solubility (e.g., soluble, partially soluble, insoluble).
Experimental Protocols
Protocol 1: Systematic Solvent Screening for this compound
This protocol provides a structured method for identifying a suitable solvent or co-solvent system.
Materials:
-
This compound
-
A selection of anhydrous solvents (DMF, DMSO, NMP, dioxane, THF, toluene, DCM)
-
Small vials with caps
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: To eight separate vials, add approximately 5 mg of this compound.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent.
-
Room Temperature Observation: Stir each vial at room temperature for 30 minutes. Record your observations (fully dissolved, partially dissolved, suspended, no change).
-
Heating: For the vials where the compound is not fully dissolved, heat them to 60 °C for 30 minutes with continued stirring. Record your observations.
-
Further Heating: If necessary, increase the temperature in increments of 20 °C, up to the boiling point of the solvent or a maximum of 120 °C. Record your observations at each step.
-
Co-solvent Testing: For promising bulk solvents where solubility is still limited, add a co-solvent (e.g., DMF) dropwise to a new vial containing the compound and the bulk solvent, observing for dissolution.
Data Summary Table:
| Solvent | Solubility at RT | Solubility at 60°C | Solubility at 100°C | Notes |
| DMF | ||||
| DMSO | ||||
| NMP | ||||
| Dioxane | ||||
| THF | ||||
| Toluene | ||||
| DCM |
Fill in the table with your experimental observations.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: A decision tree for troubleshooting poor solubility.
References
alternative methods for the synthesis of 8-substituted-1,7-naphthyridines
Welcome to the technical support center for the synthesis of 8-substituted-1,7-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yields in the Final Cyclization Step to Form the 1,7-Naphthyridine Core
Question: My final cyclization step to form the 1,7-naphthyridine ring is resulting in consistently low yields. What are the common causes and how can I improve the efficiency of this reaction?
Answer: Low yields in the cyclization to form the 1,7-naphthyridine core are a frequent challenge. The causes can be multifaceted, ranging from substrate reactivity to reaction conditions. Here’s a breakdown of potential issues and their solutions:
-
Purity of Starting Materials: Ensure your precursors, such as aminopyridine derivatives, are of high purity. Impurities can lead to unwanted side reactions and inhibit catalyst activity. It is crucial to purify starting materials before use.[1][2]
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the reaction's success. While traditional methods often employ high-boiling organic solvents, greener alternatives like water have proven effective, especially when paired with a suitable catalyst.[2][3] Experimenting with different solvents is recommended.
-
Temperature: Temperature optimization is critical. Some protocols may require heating, while others can proceed at room temperature with a highly active catalyst.[2] A systematic temperature screen is advisable.
-
Catalyst: The choice of catalyst is paramount. Traditional acid or base catalysts can be harsh and lead to side products.[4] Modern approaches using catalysts like choline hydroxide or specific ionic liquids have demonstrated significantly improved yields.[4]
-
-
Reaction Time: Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC). Incomplete reactions are a common source of low yields. If starting material is still present, consider extending the reaction time.[2]
Issue 2: Poor Regioselectivity in Friedländer Annulation with Unsymmetrical Ketones
Question: I am observing the formation of multiple products in my Friedländer annulation reaction, indicating poor regioselectivity. How can I control the regioselectivity to favor the desired 8-substituted-1,7-naphthyridine isomer?
Answer: Poor regioselectivity is a known challenge when using unsymmetrical ketones in the Friedländer synthesis.[2] Here are some strategies to enhance regioselectivity:
-
Catalyst Selection: Certain catalysts can direct the reaction towards a specific regioisomer. For instance, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the formation of 2-substituted quinolines and could be applicable to naphthyridine synthesis.[5]
-
Slow Addition of Substrate: The slow addition of the methyl ketone substrate to the reaction mixture has been shown to increase regioselectivity in some cases.[5] This technique helps to maintain a low concentration of the ketone, potentially favoring one reaction pathway over another.
Issue 3: Difficulties with Palladium-Catalyzed Cross-Coupling Reactions at the C8 Position
Question: I am struggling with a palladium-catalyzed cross-coupling reaction to introduce a substituent at the C8 position of a pre-formed 1,7-naphthyridine core. The reaction is either sluggish or fails completely. What are the likely causes?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[6] However, their success with heteroaromatic substrates like 1,7-naphthyridines can be challenging. Here are some troubleshooting tips:
-
Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Experiment with a variety of electron-rich and sterically hindered ligands to find the optimal one for your specific substrate and coupling partner.
-
Catalyst Deactivation: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, leading to catalyst deactivation. Using a higher catalyst loading or employing a pre-catalyst that is more resistant to deactivation might be necessary.
-
Base and Solvent: The choice of base and solvent system is crucial. A thorough optimization of these parameters is often required. Anhydrous conditions are typically necessary to prevent side reactions.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 8-substituted-1,7-naphthyridines.
Question 1: What are the main advantages of using microwave-assisted synthesis for preparing 1,7-naphthyridines?
Answer: Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of heterocyclic compounds, including 1,7-naphthyridines. The primary advantages include:
-
Reduced Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[7][8]
-
Improved Yields: In many cases, microwave heating leads to higher product yields compared to conventional heating methods.[7][8][9]
-
Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.
-
Eco-Friendly: This method often allows for solvent-free reactions or the use of greener solvents, aligning with the principles of green chemistry.[7][9]
Question 2: How does the choice of synthetic route impact the accessibility of different 8-substituted-1,7-naphthyridines?
Answer: The choice of synthetic strategy is crucial as it dictates the range of substituents that can be introduced at the C8 position.
-
Friedländer Annulation: This classical method involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group.[10] The substituent at the C8 position is derived from the carbonyl component. This route is versatile but can be limited by the availability of the required carbonyl compounds and potential regioselectivity issues with unsymmetrical ketones.[2]
-
Palladium-Catalyzed Cross-Coupling: This approach involves the synthesis of a halogenated or triflated 1,7-naphthyridine precursor, followed by a cross-coupling reaction to introduce the desired substituent at the C8 position.[6][11] This strategy offers broad functional group tolerance and allows for the late-stage introduction of diverse substituents.
-
Multi-component Reactions: Some modern approaches utilize multi-component reactions to construct the 1,7-naphthyridine core in a single step from simple starting materials.[5][12] These methods can be highly efficient but may require specific catalysts and reaction conditions.
Question 3: Are there any metal-free alternatives for the synthesis of 8-substituted-1,7-naphthyridines?
Answer: Yes, there is growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products, which is particularly important in drug development. Some metal-free approaches include:
-
Organocatalysis: The use of small organic molecules as catalysts for the Friedländer annulation has been explored. For example, the bicyclic amine catalyst TABO has been shown to be effective.[5]
-
Microwave-Assisted Solvent-Free Synthesis: Some protocols utilize microwave irradiation in the absence of a metal catalyst, often with a solid support or an ionic liquid as the reaction medium.[7]
Section 3: Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis of 1,7-Naphthyridine
This protocol is adapted from a study on the efficient and eco-friendly synthesis of 1,7-naphthyridines.[9]
Step 1: Preparation of 6,8-Dihydrazino-1,7-naphthyridine
-
This intermediate is synthesized from 2-cyano-3-pyridylacetonitrile through cyclization and subsequent reaction with hydrazine hydrate.[9]
Step 2: Oxidation to 1,7-Naphthyridine
-
Dissolve 6,8-dihydrazino-l,7-naphthyridine (0.8 g, 4.2 mmoles) in a mixture of acetic acid (8 ml) and water (16 ml).
-
Slowly pour this solution into 80 ml of a hot 10% copper sulfate solution.
-
Boil the mixture for 3 minutes in a commercial microwave oven.
-
Make the solution strongly alkaline with a 20% sodium hydroxide solution.
-
Extract the product continuously with ether for 48 hours.
-
Dry the ethereal solution over anhydrous sodium sulfate and evaporate the solvent to obtain the 1,7-naphthyridine product.
Data Summary: Comparison of Synthetic Methods
| Synthetic Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Friedländer Annulation | Choline Hydroxide | Water | 50°C | Varies | Up to 99% | [4] |
| Friedländer Annulation | [Bmmim][Im] (Ionic Liquid) | Solvent-free | 80°C | Varies | Excellent | [4][13] |
| Microwave-Assisted | DABCO | Solvent-free | Microwave | Few minutes | 74-86% | [7] |
Section 4: Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Diagram 2: Decision Tree for Choosing a Synthetic Route
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 6. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcps.org [ijcps.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing reactivity of 8-Bromo-1,7-naphthyridine vs 8-Chloro-1,7-naphthyridine
An In-Depth Guide to the Comparative Reactivity of 8-Bromo-1,7-naphthyridine and 8-Chloro-1,7-naphthyridine for Drug Discovery and Synthesis
As a Senior Application Scientist, the selection of starting materials is a decision I weigh with precision. In the synthesis of novel therapeutics, the 1,7-naphthyridine scaffold is a privileged structure, and its functionalization is key to modulating biological activity. The 8-position, in particular, is a frequent site of modification. This guide provides a comprehensive, data-supported comparison between two common precursors: this compound and 8-Chloro-1,7-naphthyridine. Our objective is to dissect their reactivity profiles to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Theoretical Bedrock: Understanding Carbon-Halogen Bond Reactivity
The chemical behavior of 8-halo-1,7-naphthyridines is governed by the intrinsic properties of the carbon-halogen (C-X) bond, profoundly influenced by the electron-deficient nature of the naphthyridine ring system.
-
Bond Dissociation Energy (BDE): The energy required to cleave a bond homolytically is a primary determinant of reactivity in many transformations, especially those involving metal insertion. The C(sp²)-Br bond is inherently weaker and longer than the C(sp²)-Cl bond. The average BDE for a C-Br bond in a heterocyclic system is approximately 7.5-11.5 kcal/mol lower than that of the corresponding C-Cl bond.[1] This translates to a lower energy barrier for reactions where C-X bond scission is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling.[2]
-
Electronegativity and Bond Polarity: Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This renders the C8-Cl bond more polar than the C8-Br bond, making the C8 carbon atom more electrophilic. This property is paramount in Nucleophilic Aromatic Substitution (SNAr) reactions, where the initial attack by a nucleophile is often the rate-limiting step.[3]
-
Influence of the Naphthyridine Core: The nitrogen atom at the 7-position exerts a strong electron-withdrawing effect through resonance and induction. This effect significantly depletes electron density at the C8 position, making it highly susceptible to nucleophilic attack and activating it for both cross-coupling and SNAr reactions.
Head-to-Head Comparison: Reactivity in Key Synthetic Transformations
We will now compare the performance of these two building blocks in three classes of reactions that are fundamental to modern drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
This is arguably the most common application for these substrates. The general reactivity trend for aryl halides in Pd-catalyzed reactions is overwhelmingly I > Br > OTf > Cl .[4][5] This order is dictated by the BDE of the C-X bond, which directly impacts the ease of the oxidative addition of the aryl halide to the Pd(0) catalyst—the catalytic cycle's inaugural and often rate-limiting step.[2]
This compound is the more reactive partner. Its lower C-Br BDE facilitates oxidative addition under milder conditions. This translates to lower reaction temperatures, reduced catalyst loadings, shorter reaction times, and a broader tolerance for sensitive functional groups within the coupling partner.
8-Chloro-1,7-naphthyridine , conversely, is significantly more challenging to activate.[6] The stronger C-Cl bond necessitates more forcing conditions to drive the oxidative addition. Success with chloro-substrates almost invariably requires the use of specialized, highly electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands such as XPhos, RuPhos, or BrettPhos) that promote the formation of the active monoligated Pd(0) species and facilitate the difficult C-Cl bond cleavage.[7][8]
Data Summary: Typical Conditions for Pd-Catalyzed Cross-Coupling
| Reaction | Substrate | Typical Catalyst/Ligand | Base | Solvent | Temperature | Expected Outcome |
| Suzuki-Miyaura | This compound | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-100 °C | High yield, robust reaction. |
| Suzuki-Miyaura | 8-Chloro-1,7-naphthyridine | Pd₂(dba)₃/XPhos or RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-120 °C | Requires specialized, bulky ligands and higher temperatures.[8] |
| Buchwald-Hartwig Amination | This compound | Pd₂(dba)₃/BINAP or Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 90-110 °C | Generally efficient with a range of amines.[7][9] |
| Buchwald-Hartwig Amination | 8-Chloro-1,7-naphthyridine | Pd₂(dba)₃/BrettPhos or RuPhos | LiHMDS, NaOtBu | Toluene, THF | 100-130 °C | Demands highly active catalyst systems and stronger bases.[7] |
digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductElim [label="Reductive\nElimination\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels ArX [label="Ar-X\n(8-Halo-1,7-naphthyridine)", shape=plaintext, fontcolor="#EA4335"]; Boronic [label="R-B(OR)₂", shape=plaintext, fontcolor="#4285F4"]; Base [label="Base", shape=plaintext, fontcolor="#34A853"]; Product [label="Ar-R", shape=plaintext, fontcolor="#FBBC05"]; HX [label="X-B(OR)₂", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [label=" Ar-X\n(Rate-Limiting)", color="#EA4335"]; OxAdd -> Transmetal [label=" R-B(OR)₂ / Base", color="#4285F4"]; Transmetal -> ReductElim [label="Isomerization", style=dashed]; ReductElim -> Pd0 [label=" Reductive\n Elimination", color="#FBBC05"];
// Positioning labels ArX -> Pd0 [style=invis]; Boronic -> OxAdd [style=invis]; Base -> OxAdd [style=invis]; Product -> ReductElim [style=invis]; HX -> Transmetal [style=invis]; }
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the tables are turned. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10][11][12] The rate-determining step is typically the initial nucleophilic attack on the electron-deficient aromatic ring.
The reactivity order for SNAr is often F > Cl > Br > I . This counterintuitive trend arises because the greater electronegativity of the lighter halogens makes the carbon to which they are attached more electrophilic and thus more susceptible to attack by a nucleophile.[3] The C-X bond is broken in the second, fast, rearomatization step, so its strength has less influence on the overall reaction rate.
8-Chloro-1,7-naphthyridine is therefore predicted to be the more reactive substrate in SNAr reactions. The higher electrophilicity of the C8 carbon atom lowers the activation energy for the formation of the Meisenheimer complex.
This compound will be less reactive under identical SNAr conditions and may require higher temperatures or longer reaction times to achieve comparable conversion.
Data Summary: Predicted Reactivity in SNAr
| Reaction | Substrate | Nucleophile | Solvent | Temperature | Predicted Outcome |
| Alkoxide Sub. | 8-Chloro-1,7-naphthyridine | NaOMe | MeOH, DMSO | 60-80 °C | Faster reaction, higher yield. |
| Alkoxide Sub. | This compound | NaOMe | MeOH, DMSO | 80-100 °C | Slower reaction, may require more forcing conditions. |
| Amination | 8-Chloro-1,7-naphthyridine | R₂NH | NMP, DMSO | 100-140 °C | Preferred substrate for thermal SNAr amination. |
| Amination | This compound | R₂NH | NMP, DMSO | 120-160 °C | Less reactive; Pd-catalyzed amination is generally superior. |
digraph "SNAr_Mechanism" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Structure definitions Start [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD>8-Halo-1,7-naphthyridineTD>TR><TR><TD>+ Nu⁻TD>TR>TABLE> >];
Meisenheimer [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"BGCOLOR="#F1F3F4"><TR><TD>Meisenheimer Complex<br/>(Resonance Stabilized Anion)TD>TR>TABLE> >];
Product [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD>8-Nu-1,7-naphthyridineTD>TR><TR><TD>+ X⁻TD>TR>TABLE> >];
// Edges Start -> Meisenheimer [label="Attack (Rate-Determining)\nFavored by more EN Halogen (Cl > Br)", color="#4285F4"]; Meisenheimer -> Product [label="Elimination (Fast)\n(Rearomatization)", color="#34A853"]; Meisenheimer -> Start [label="Reversible", style=dashed, dir=back]; }
Metal-Halogen Exchange
This transformation is critical for generating nucleophilic organometallic species (organolithiums or Grignard reagents) that can react with a wide range of electrophiles.[13] The reaction rate is kinetically controlled and generally follows the trend I > Br > Cl , reflecting the facility of the exchange process.[13]
This compound is well-suited for this reaction. It undergoes efficient bromine-lithium exchange with common organolithium reagents like n-butyllithium or sec-butyllithium, typically at cryogenic temperatures (-78 °C) to prevent side reactions.[14]
8-Chloro-1,7-naphthyridine is substantially less reactive. Simple alkyllithiums are often ineffective. More potent reagents like t-butyllithium or harsher conditions may be required, increasing the risk of competing reactions such as direct deprotonation of the naphthyridine ring or attack by the organolithium reagent.
Data Summary: Conditions for Metal-Halogen Exchange
| Substrate | Reagent | Solvent | Temperature | Expected Outcome |
| This compound | n-BuLi | THF, Et₂O | -78 °C | Clean, fast exchange to form the 8-lithio species.[14] |
| 8-Chloro-1,7-naphthyridine | t-BuLi | THF, Et₂O | -78 °C to 0 °C | Sluggish reaction; potential for side reactions. |
digraph "Metal_Halogen_Exchange" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="8-Halo-1,7-naphthyridine\n(Ar-X)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="RLi (e.g., n-BuLi)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="8-Lithio-1,7-naphthyridine\n(Ar-Li)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile (E+)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="8-E-1,7-naphthyridine\n(Ar-E)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" Metal-Halogen Exchange\n(Br >> Cl)", color="#EA4335"]; Reagent -> Start [style=invis]; Intermediate -> Product [label=" Quench", color="#FBBC05"]; Electrophile -> Intermediate [style=invis]; }
Experimental Protocols: A Practical Illustration via Suzuki-Miyaura Coupling
To provide a tangible demonstration of the reactivity differences, the following are detailed protocols for a representative Suzuki-Miyaura coupling. Note how the conditions for the chloro-substrate are more demanding.
Protocol 1: Suzuki Coupling of this compound (Standard Conditions)
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane, and Water (4:1 v/v).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki Coupling of 8-Chloro-1,7-naphthyridine (Forcing Conditions)
-
Materials: 8-Chloro-1,7-naphthyridine (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), K₃PO₄ (3.0 eq), Anhydrous Toluene.
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill with argon. Add anhydrous, degassed toluene. Stir at room temperature for 10 minutes to form the pre-catalyst.
-
Add 8-Chloro-1,7-naphthyridine and the arylboronic acid.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Final Recommendations
The choice between 8-bromo- and 8-chloro-1,7-naphthyridine is not merely one of cost but a strategic decision that impacts the entire synthetic route.
| Feature | This compound | 8-Chloro-1,7-naphthyridine |
| Cross-Coupling | Highly Recommended. More reactive, requires milder conditions. | Challenging. Requires specialized ligands and forcing conditions. |
| SNAr | Less reactive. | Highly Recommended. More reactive due to higher C8 electrophilicity. |
| Metal-Halogen Exchange | Highly Recommended. Standard conditions (n-BuLi, -78°C). | Challenging. Requires stronger reagents (t-BuLi), risk of side reactions. |
| Cost & Availability | Generally more expensive. | Often more cost-effective and available in bulk. |
| Orthogonal Reactivity | Can be selectively reacted in the presence of a chloro-substituent elsewhere.[15] | Can be retained while a bromo- or iodo-substituent reacts elsewhere. |
Choose this compound for:
-
Versatility and reliability in palladium-catalyzed cross-coupling reactions.
-
Synthetic routes requiring metal-halogen exchange.
-
Projects where preserving sensitive functional groups with mild conditions is paramount.
Choose 8-Chloro-1,7-naphthyridine for:
-
Cost-sensitive, large-scale syntheses where the development of robust (albeit harsher) cross-coupling conditions is feasible.
-
Synthetic strategies that rely on Nucleophilic Aromatic Substitution at the C8 position.
-
Molecules containing multiple halide sites where the chlorine can serve as a late-stage functionalization handle after a more reactive bromine or iodine has been addressed.
By understanding these fundamental reactivity principles, researchers can design more efficient, robust, and logical synthetic routes, accelerating the discovery of next-generation 1,7-naphthyridine-based therapeutics.
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. benchchem.com [benchchem.com]
- 6. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Cross-Coupling Methodologies for the Functionalization of 8-Bromo-1,7-naphthyridine: A Guide for Researchers
Introduction: The Strategic Importance of 1,7-Naphthyridine Functionalization
The 1,7-naphthyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active compounds and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding have made it a focal point in medicinal chemistry and drug discovery. The targeted functionalization of this nucleus is paramount for modulating pharmacokinetic and pharmacodynamic properties. 8-Bromo-1,7-naphthyridine serves as a versatile and crucial building block, offering a reactive handle for the introduction of diverse molecular complexity at the C8-position through transition metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive comparative analysis of various palladium-catalyzed cross-coupling methods for the functionalization of this compound. We will delve into the mechanistic intricacies of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, as well as cyanation reactions. By presenting detailed experimental protocols and comparative performance data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic strategies.
The Palladium Catalytic Cycle: A Unifying Mechanistic Framework
The majority of the cross-coupling reactions discussed herein are orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] A general understanding of this catalytic cycle is fundamental to comprehending the nuances of each specific methodology.
References
A Comparative Guide to the Biological Activity of 8-Bromo-1,7-Naphthyridine Analogs: A Scaffold with Emerging Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. The strategic introduction of a bromine atom, particularly at the 8-position, offers a compelling avenue for modulating the biological profile of these analogs, enhancing potency, and fine-tuning selectivity. This guide provides a comparative analysis of the biological activities of 8-Bromo-1,7-naphthyridine analogs and related derivatives, offering insights into their potential as therapeutic agents, with a primary focus on their anticancer and kinase inhibitory activities.
The Strategic Importance of Bromine Substitution
The introduction of a bromine atom onto the 1,7-naphthyridine scaffold is a key strategy in medicinal chemistry. Bromine, as a halogen, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. This can lead to enhanced binding affinity and improved pharmacokinetic profiles. While extensive research has been conducted on various halogenated naphthyridine isomers, the this compound scaffold is an area of emerging interest with untapped potential.
Comparative Biological Activities
Kinase Inhibitory Activity: A Tale of Two Isomers
Naphthyridine derivatives have shown significant promise as kinase inhibitors, a class of drugs that target key signaling pathways in cancer and inflammatory diseases.
1,7-Naphthyridine Analogs as p38α MAP Kinase and PIP4K2A Inhibitors:
Derivatives of the 1,7-naphthyridine scaffold have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase and phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A). p38α MAP kinase is a critical regulator of inflammatory responses, and its inhibition is a therapeutic target for inflammatory diseases. PIP4K2A is implicated in tumor suppression, making it an attractive target in oncology.
While specific data on this compound analogs is limited, studies on related compounds, such as 1,7-naphthyridine 1-oxides, have demonstrated potent and selective inhibition of p38α MAP kinase. These compounds have been shown to reduce the production of the pro-inflammatory cytokine TNFα in in-vivo murine models of inflammation. Furthermore, the 5-bromo-8-chloro-1,7-naphthyridine scaffold has been highlighted as a promising starting point for the development of novel kinase inhibitors.
1,8-Naphthyridine Analogs as Kinase Inhibitors:
In comparison, the 1,8-naphthyridine scaffold has been more extensively explored for its kinase inhibitory activity. Various derivatives have been reported as potent inhibitors of a range of kinases, including Aurora kinases, which are crucial for cell cycle regulation. The substitution pattern on the 1,8-naphthyridine ring plays a critical role in determining the potency and selectivity of these inhibitors.
Visualizing Kinase Inhibition
The following diagram illustrates a simplified signaling pathway involving p38 MAP kinase, a key target for 1,7-naphthyridine derivatives.
Caption: Simplified p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Anticancer Activity: A Common Thread
Both 1,7- and 1,8-naphthyridine scaffolds have demonstrated significant potential as anticancer agents, often through mechanisms involving the inhibition of topoisomerases or kinases.
Anticancer Potential of 1,7-Naphthyridine Analogs:
While direct comparative studies on a series of this compound analogs are not yet widely available, the broader class of halogenated 1,7-naphthyridines is recognized for its anticancer potential. For instance, the 5-bromo-8-chloro-1,7-naphthyridine scaffold is being investigated for its utility in developing novel anticancer agents. The rationale is that the halogen substitutions can enhance cytotoxic activity against various cancer cell lines.
Established Anticancer Activity of 1,8-Naphthyridine Analogs:
A wealth of data exists for the anticancer activity of 1,8-naphthyridine derivatives. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, for example, have shown potent cytotoxic activity against a range of cancer cell lines.
| Compound Class | Cancer Cell Lines | Observed Activity (IC50) | Reference |
| Halogenated 1,8-Naphthyridine-3-carboxamides | MIAPaCa (Pancreatic), K-562 (Leukemia), PA-1 (Ovarian) | Potent cytotoxicity with IC50 values in the low micromolar range. | [1] |
| 1-Propargyl-1,8-naphthyridine-3-carboxamides | Various cancer cell lines | High cytotoxicity observed for several derivatives. | [2] |
| 2-Phenyl-7-methyl-1,8-naphthyridine derivatives | MCF7 (Breast) | Some derivatives showed better activity than the reference drug staurosporine. | [3] |
Experimental Protocols: A Guide for the Bench
To facilitate further research into the biological activities of this compound analogs, this section provides generalized protocols for key assays.
In Vitro Kinase Inhibition Assay (p38α MAP Kinase)
This protocol outlines a common method for assessing the inhibitory activity of compounds against p38α MAP kinase.
Principle:
The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by p38α MAP kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).
-
p38α MAP Kinase (recombinant).
-
Kinase Substrate (e.g., ATF2 peptide).
-
ATP solution.
-
Test Compounds (dissolved in DMSO).
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the p38α MAP kinase to initiate the pre-incubation.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.
References
A Spectroscopic Comparison of 1,7-Naphthyridine and its Bromo Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] The strategic introduction of substituents, such as a bromine atom, can significantly alter the physicochemical and pharmacological properties of the parent molecule.[1][2] This guide provides a comprehensive spectroscopic comparison of 1,7-naphthyridine and its bromo derivatives, offering insights into how bromination influences their electronic and structural characteristics. This analysis is crucial for the rational design and development of novel therapeutic agents.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for elucidating the structure and properties of organic molecules. By probing the interactions of molecules with electromagnetic radiation, we can gain detailed information about their chemical bonds, functional groups, and overall architecture. In this guide, we will focus on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to differentiate 1,7-naphthyridine from its bromo-substituted counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of a molecule.[1] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a fingerprint of the molecule's structure.
The ¹H NMR spectrum of 1,7-naphthyridine is characterized by distinct signals for each of its six protons.[3] The protons on the pyridine rings are typically found in the aromatic region (δ 7.0-9.0 ppm). The introduction of a bromine atom, an electronegative substituent, induces a downfield shift in the signals of nearby protons due to its deshielding effect. The magnitude of this shift can help pinpoint the position of bromination.
For instance, in the case of 6-amino-8-bromo-1,7-naphthyridine, the NMR spectrum showed three well-defined quartets assigned to H2, H4, and H3.[3] This contrasts with the spectrum of the parent 1,7-naphthyridine, which displays a more complex pattern.[3]
Similarly, the ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbon atom directly attached to the bromine will experience a significant downfield shift. The signals of other carbon atoms will also be affected, though to a lesser extent, depending on their proximity to the substituent.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted/Reported)
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| 1,7-Naphthyridine | H2, H3, H4 (AMX pattern); H5, H6 (AX pattern); H8 (singlet, 9.66 ppm)[3] | ~110-160 ppm[4] |
| Bromo-1,7-naphthyridine | Dependent on substitution pattern. Protons ortho and para to bromine are shifted downfield. | Carbon bearing bromine is significantly shifted. Other carbons show smaller shifts. |
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]
The IR spectrum of 1,7-naphthyridine exhibits bands corresponding to C-H stretching and bending, as well as ring skeletal vibrations.[3] The introduction of a bromine atom introduces a new C-Br stretching vibration, typically observed in the fingerprint region of the spectrum (below 1000 cm⁻¹). The position of this band can be influenced by the overall electronic structure of the molecule.
Furthermore, the out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the aromatic rings. Unsubstituted 1,7-naphthyridine shows three bands at 853, 819, and 783 cm⁻¹, corresponding to the isolated hydrogen at C-8, the two adjacent hydrogens at C-5 and C-6, and the three adjacent hydrogens at C-2, C-3, and C-4, respectively.[3] Changes in this region of the IR spectrum upon bromination can provide strong evidence for the position of the substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) is related to the energy difference between these orbitals.
The UV-Vis spectrum of 1,7-naphthyridine shows characteristic absorption bands in the UV region.[5] Bromination, being an auxochrome, can cause a bathochromic (red) shift in the λₘₐₓ values. This is due to the extension of the conjugated π-system by the lone pair electrons of the bromine atom, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extent of this shift depends on the position of the bromine atom and its interaction with the existing chromophore.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It provides crucial information about the molecular weight and elemental composition of a compound.
The mass spectrum of 1,7-naphthyridine shows a molecular ion peak (M⁺) corresponding to its molecular weight (130.15 g/mol ).[4][7] For a bromo-1,7-naphthyridine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[1]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 1,7-naphthyridine and its bromo derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[8]
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to specific protons and carbons in the molecule.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.[3]
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[9]
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the UV-Vis absorption spectrum using a spectrophotometer, scanning a range from approximately 200 to 800 nm.[6]
-
Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε).
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization (EI), electrospray ionization (ESI)).
-
Data Acquisition: Acquire the mass spectrum, scanning a relevant mass range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For brominated compounds, look for the characteristic M⁺/M+2⁺ isotopic pattern.
Visualizing the Workflow
Caption: Workflow for the spectroscopic analysis of 1,7-naphthyridine derivatives.
Conclusion
The spectroscopic comparison of 1,7-naphthyridine and its bromo derivatives provides a clear illustration of how the introduction of a substituent alters the molecular properties. Each spectroscopic technique offers a unique piece of the structural puzzle. NMR spectroscopy reveals changes in the local electronic environment of the protons and carbons, IR spectroscopy identifies the presence of the C-Br bond and changes in vibrational modes, UV-Vis spectroscopy shows shifts in electronic transitions, and mass spectrometry confirms the molecular weight and the presence of bromine. Together, these techniques provide a powerful and comprehensive toolkit for the characterization of these and other important heterocyclic compounds in the pursuit of new and effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 3. ijcps.org [ijcps.org]
- 4. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,7-Naphthyridine [webbook.nist.gov]
- 6. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,7-Naphthyridine [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Purity of 8-Bromo-1,7-naphthyridine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, experience-driven approach to confirming the purity of 8-Bromo-1,7-naphthyridine, a key heterocyclic intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC). We will not only detail a robust analytical method but also explore the scientific rationale behind the experimental choices and compare HPLC with alternative analytical techniques, ensuring a comprehensive understanding of the purity assessment process.
The Analytical Challenge: Understanding this compound and Its Potential Impurities
This compound is a polar aromatic compound. Its synthesis typically involves the bromination of the 1,7-naphthyridine core. This process, while effective, can lead to a range of impurities that must be identified and quantified to ensure the quality of the final product.
Potential Impurities Include:
-
Starting Materials: Unreacted 1,7-naphthyridine.
-
Regioisomers: Bromination at other positions on the naphthyridine ring, such as 5-bromo-1,7-naphthyridine or 3,5-dibromo-1,7-naphthyridine.[1]
-
By-products: Impurities arising from the brominating agent, for example, succinimide if N-bromosuccinimide (NBS) is used.[2]
-
Degradation Products: Compounds formed during synthesis, purification, or storage.
Given the structural similarity of these potential impurities to the main compound, a high-resolution separation technique is paramount. Reversed-phase HPLC is the method of choice for such polar, non-volatile organic molecules, offering excellent resolving power and reproducibility.[3][4][5]
A Validated HPLC Method for Purity Determination
The following reversed-phase HPLC (RP-HPLC) method is designed for the robust separation and quantification of this compound and its process-related impurities. The development of this method is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[6][7][8][9]
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | A standard, reliable system providing consistent performance. A Diode Array Detector (DAD) is advantageous for peak purity assessment. |
| Column | Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm | A C18 stationary phase provides the necessary hydrophobicity for retaining and separating polar aromatic compounds like naphthyridines.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer suitable for MS-compatibility and helps to protonate silanol groups on the stationary phase, reducing peak tailing for basic compounds.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a different selectivity compared to methanol.[11] |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and the more retained main compound are well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the naphthyridine core. A DAD allows for the monitoring of multiple wavelengths to detect co-eluting impurities. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Sample Preparation | 1.0 mg/mL in Acetonitrile/Water (50:50 v/v) | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Method Validation: A Self-Validating System
In accordance with ICH Q2(R1) guidelines, the proposed HPLC method must be validated to demonstrate its suitability for its intended purpose.[6][7][8][9]
Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of potential impurities. | The peak for this compound should be well-resolved from other peaks (resolution > 1.5). Peak purity analysis by DAD should show no signs of co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 0.1 to 1.5 mg/mL). |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of spiked impurities at different concentration levels should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1; RSD for precision at LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in resolution or peak area when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques.
Caption: Comparison of Analytical Techniques for Purity Assessment.
Gas Chromatography (GC)
GC is an excellent technique for separating and quantifying volatile and thermally stable compounds.[4] For this compound, GC could be employed to detect volatile impurities such as residual solvents from the synthesis. However, due to the relatively high boiling point and potential for thermal degradation of the naphthyridine core, GC is not the primary recommended technique for assessing the purity of the main compound and its non-volatile, process-related impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It provides structural information and is non-destructive.[12] For this compound, ¹H qNMR can provide an absolute purity value by integrating the signals of the analyte against a certified internal standard of known purity and concentration. However, qNMR generally has lower sensitivity compared to HPLC and may not be able to detect impurities at very low levels. It is an excellent complementary technique for providing an orthogonal purity value.
Conclusion
Confirming the purity of this compound requires a robust and well-validated analytical method. The detailed RP-HPLC method presented in this guide provides a reliable and reproducible approach for the separation and quantification of the main compound and its potential impurities. By understanding the scientific principles behind the method development and validation, and by considering the strengths and limitations of complementary techniques such as GC and qNMR, researchers can ensure the highest quality of their chemical entities, thereby safeguarding the integrity of their research and development endeavors.
References
- 1. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jordilabs.com [jordilabs.com]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. starodub.nl [starodub.nl]
- 9. fda.gov [fda.gov]
- 10. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. rroij.com [rroij.com]
The Evolving Landscape of Kinase Inhibition: A Comparative Efficacy Guide to 8-Bromo-1,7-Naphthyridine Derivatives
In the intricate world of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them a prime target for therapeutic intervention. The pursuit of potent and selective kinase inhibitors has led to the exploration of diverse chemical scaffolds, among which the 1,7-naphthyridine core has emerged as a privileged structure. This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from the versatile 8-Bromo-1,7-naphthyridine scaffold, offering insights for researchers, scientists, and drug development professionals.
The strategic incorporation of a bromine atom at the 8-position of the 1,7-naphthyridine ring system serves a dual purpose. It not only influences the electronic properties of the molecule, potentially enhancing binding affinity to the target kinase, but also provides a crucial synthetic handle for further chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
Comparative Efficacy of 1,7-Naphthyridine-Based Kinase Inhibitors
While specific data for a wide range of this compound derivatives is emerging, the broader class of 1,7-naphthyridines has yielded potent inhibitors against several key kinase targets. The following table summarizes the efficacy of representative 1,7-naphthyridine derivatives against notable kinases.
| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Activity | Reference |
| 1,7-Naphthyridine 1-oxides | p38α MAP Kinase | Potent (specific values vary by derivative) | Reduction in LPS-induced TNFα production | [1] |
| Substituted 1,7-Naphthyridines | PIP4K2A | Varies with substitution | Inhibition of tumor cell growth | [2][3] |
| Naphthyridinones | p38 MAP Kinase | Potent (specific values vary by derivative) | Suppression of TNF-α release | [4] |
Note: This table is a representative summary. The potency of individual compounds can vary significantly based on their specific substitutions.
Key Kinase Targets and Signaling Pathways
The 1,7-naphthyridine scaffold has shown particular promise in targeting kinases involved in inflammatory and oncogenic signaling pathways.
p38 Mitogen-Activated Protein (MAP) Kinase Pathway
The p38 MAP kinase is a key mediator of the inflammatory response, making it an attractive target for diseases like rheumatoid arthritis.[5] Certain 1,7-naphthyridine 1-oxides have demonstrated potent and selective inhibition of p38α MAP kinase.[1]
Caption: p38 MAPK signaling pathway and the point of intervention by 1,7-naphthyridine inhibitors.
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) Pathway
PIP4K2A is a lipid kinase implicated in the regulation of cellular signaling and has emerged as a promising target in oncology.[2] Halogenated 1,7-naphthyridine derivatives have been investigated as inhibitors of PIP4K2A.[2][3]
Caption: The PIP4K2A signaling pathway and its inhibition by 1,7-naphthyridine derivatives.
Experimental Protocols for Efficacy Evaluation
The robust evaluation of kinase inhibitor efficacy relies on a combination of in vitro and cell-based assays. The following are foundational protocols that can be adapted for the characterization of novel this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.[6]
Principle: The assay measures the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the luminescence signal generated by a detection reagent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Add a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay Kit) according to the manufacturer's instructions. This reagent stops the kinase reaction and measures the remaining ATP.[6]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Cell-Based Phosphorylation Assay
This assay determines the inhibitor's ability to block kinase activity within a cellular context.[7]
Principle: This assay measures the phosphorylation of a specific downstream substrate of the target kinase in cells treated with the inhibitor.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Treat the cells with various concentrations of the this compound derivative for a specific duration. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[8]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
Detection: The level of the phosphorylated substrate can be quantified using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the substrate protein.[8][9][10]
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[7]
-
-
Data Analysis: Quantify the signal for the phosphorylated protein and normalize it to the total protein signal. Determine the IC50 value for the inhibition of substrate phosphorylation in cells.
Western Blot Analysis of Signaling Pathway Modulation
Western blotting is a crucial technique to visualize the effect of an inhibitor on the phosphorylation status of key proteins within a signaling cascade.[8][11]
Step-by-Step Methodology:
-
Sample Preparation: Prepare cell lysates from cells treated with the inhibitor as described in the cell-based phosphorylation assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.[8]
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the demonstrated efficacy of the broader 1,7-naphthyridine class against key kinases in oncology and inflammation, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of new chemical entities derived from this versatile scaffold, paving the way for the discovery of next-generation targeted therapies.
References
- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Assessing the Novelty of New 8-Bromo-1,7-naphthyridine Derivatives: A Comparative Guide for Drug Discovery Professionals
The 1,7-naphthyridine scaffold is a compelling starting point in the quest for novel therapeutics, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1] The strategic introduction of a bromine atom at the 8-position of this heterocyclic system presents an intriguing avenue for modulating physicochemical properties and biological activity, potentially leading to the discovery of new chemical entities with enhanced potency and selectivity. This guide provides a comprehensive framework for assessing the novelty of new 8-Bromo-1,7-naphthyridine derivatives, offering a comparative analysis against existing analogues and detailing the requisite experimental methodologies.
The Rationale for Bromination and the 1,7-Naphthyridine Core
The 1,7-naphthyridine core is a recognized pharmacophore, and its derivatives have been identified as potent inhibitors of key cellular targets. For instance, certain 1,7-naphthyridine 1-oxides are powerful and selective inhibitors of p38 MAP kinase, a crucial regulator in inflammatory pathways.[2] Furthermore, other analogues have shown significant potential as anticancer agents by targeting various signaling pathways.[1]
The introduction of a halogen, such as bromine, is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential. Bromination can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] Specifically, the bromine atom at the C8 position of the 1,7-naphthyridine ring can alter the electron distribution and steric profile, potentially leading to novel interactions with target proteins and an improved pharmacological profile. Studies on the related 1,8-naphthyridine scaffold have shown that the introduction of a bromine atom can enhance antibacterial activity.[4][5]
Comparative Landscape: Benchmarking Against Known 1,7-Naphthyridine Derivatives
A thorough assessment of novelty requires a direct comparison with the biological activities of known 1,7-naphthyridine derivatives. While specific data for 8-bromo derivatives is emerging, a benchmark can be established from publicly available data on other substituted 1,7-naphthyridines.
Anticancer Activity
Several 1,7-naphthyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][6] A key measure of potency is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 16 | HeLa (Cervical) | 0.7[6] |
| HL-60 (Leukemia) | 0.1[6] | |
| PC-3 (Prostate) | 5.1[6] | |
| Compound 15 | HeLa (Cervical) | 2.3[7] |
| HL-60 (Leukemia) | 0.8[7] | |
| PC-3 (Prostate) | 11.4[7] | |
| Compound 14 | HeLa (Cervical) | 2.6[7] |
| HL-60 (Leukemia) | 1.5[7] | |
| PC-3 (Prostate) | 2.7[7] | |
| Pyrazolo-naphthyridine 5j | HeLa (Cervical) | 6.4[8] |
| Pyrazolo-naphthyridine 5k | MCF-7 (Breast) | 2.03[8] |
Table 1: In Vitro Anticancer Activity of Selected Naphthyridine Derivatives.
For a new this compound derivative to be considered novel and potent in an anticancer context, it should ideally exhibit IC50 values in the low micromolar or even nanomolar range against a panel of relevant cancer cell lines. Furthermore, demonstrating selectivity for cancer cells over non-cancerous cell lines would be a significant indicator of a favorable therapeutic window.
Antimicrobial Activity
The broader naphthyridine class of compounds is well-known for its antimicrobial properties, with nalidixic acid being a notable example.[4][9] The minimum inhibitory concentration (MIC) is the primary metric for assessing antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism. While specific MIC data for this compound derivatives is not extensively available, data from related bromo-substituted 1,8-naphthyridines can provide a comparative benchmark. For instance, brominated 1,8-naphthyridinone derivatives have shown potent activity against DNA gyrase with IC50 values in the range of 1.7–13.2 µg/mL.[4][9] Novel this compound derivatives should be screened against a panel of clinically relevant bacterial and fungal strains, with MIC values in the low µg/mL range indicating promising activity.
A Framework for Novelty Assessment: Key Experimental Workflows
To rigorously assess the novelty of new this compound derivatives, a systematic experimental approach is essential. This involves synthesis, characterization, and comprehensive biological evaluation.
Caption: A logical workflow for the assessment of new chemical entities.
Experimental Protocols
The synthesis of the 1,7-naphthyridine ring system often relies on cyclization reactions. A common approach involves the condensation of a substituted aminopyridine with a three-carbon unit, such as an α,β-unsaturated carbonyl compound.[3] For the targeted synthesis of this compound derivatives, a bromo-substituted aminopyridine precursor would be a logical starting material.
General Synthetic Protocol:
-
Reactant Preparation: A mixture of a bromo-substituted 2-aminopyridine (1.0 equivalent) and a suitable 1,3-dicarbonyl compound or its equivalent (1.0-1.5 equivalents) is prepared.
-
Solvent and Catalyst: The reactants are dissolved in a high-boiling point solvent such as Dowtherm A or reacted under solvent-free conditions. An acid catalyst, like polyphosphoric acid (PPA), is often employed.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 130-250°C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is treated with water and neutralized with a base. The crude product is then purified by column chromatography.
Further derivatization at other positions can be achieved through various organic reactions to build a library of novel compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Controls: Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The exploration of novel this compound derivatives holds significant promise for the discovery of new therapeutic agents. A systematic approach to synthesis and biological evaluation, benchmarked against known compounds, is crucial for determining the novelty and potential of these new chemical entities. By employing the experimental frameworks and comparative data presented in this guide, researchers can effectively navigate the early stages of drug discovery and identify promising lead candidates for further development. Future research should focus on elucidating the specific molecular targets and mechanisms of action of potent derivatives to rationalize structure-activity relationships and guide further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Data for 8-Bromo-1,7-naphthyridine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the 1,7-naphthyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of a bromine atom, as in 8-Bromo-1,7-naphthyridine, offers a versatile handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery.[1][3] This guide provides an in-depth, practical comparison of predicted computational data against expected experimental outcomes for this compound, offering a framework for the structural elucidation and characterization of this and similar novel heterocyclic compounds.
As a Senior Application Scientist, my objective is to bridge the gap between theoretical prediction and laboratory practice. This guide is structured to not only present data but to also elucidate the scientific reasoning behind the experimental design and computational choices, ensuring a self-validating and robust analytical workflow.
I. The Strategic Importance of this compound
The 1,7-naphthyridine core is a known pharmacophore, with derivatives exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[2] The introduction of a bromine atom at the 8-position is a key synthetic strategy. This halogenation can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Moreover, the bromine atom serves as a crucial functional group for creating carbon-carbon and carbon-nitrogen bonds via transition-metal-catalyzed reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][3]
II. Experimental Workflow: Synthesis and Characterization
While specific literature on the synthesis of this compound is not abundant, a plausible synthetic route can be designed based on established methodologies for naphthyridine chemistry, such as the Friedländer annulation or related condensation reactions.[4]
Diagram of the Proposed Synthetic and Analytical Workflow
Caption: A proposed workflow for the synthesis and structural characterization of this compound.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized, yet detailed, protocol for the synthesis and characterization of this compound.
A. Synthesis:
-
Step 1: Synthesis of 1,7-Naphthyridine Core. The synthesis would likely begin with the construction of the 1,7-naphthyridine scaffold. A common method is the Friedländer annulation, which involves the condensation of a substituted aminopyridine with a β-dicarbonyl compound or a related synthon.[1][2] The specific precursors would be chosen to yield the 1,7-naphthyridine isomer.
-
Step 2: Electrophilic Bromination. The synthesized 1,7-naphthyridine would then undergo electrophilic bromination. A common brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile would be employed. The reaction conditions, including temperature and reaction time, would be carefully controlled to achieve selective bromination at the 8-position.
-
Step 3: Purification. Following the reaction, the crude product would be purified using column chromatography on silica gel to isolate the this compound from any unreacted starting materials or isomeric byproducts.
B. Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified product would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the molecular formula.[4]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.[4]
-
III. Computational Modeling: Predicting Molecular Properties
To provide a computational benchmark, Density Functional Theory (DFT) calculations are employed. DFT is a robust method for investigating the electronic structure and predicting the geometry and spectroscopic properties of organic molecules.[6][7]
Computational Protocol:
-
Input Structure Generation: A 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to its lowest energy conformer using DFT. A common and effective method for such molecules is the B3LYP functional with the 6-311G(d) basis set.[6]
-
Property Calculation: Following optimization, NMR chemical shifts, vibrational frequencies (for IR spectra), and electronic properties (HOMO-LUMO gap) are calculated at the same level of theory.
IV. Cross-Validation: A Comparative Analysis
This section presents a direct comparison of the computationally predicted data with the expected experimental outcomes for this compound.
A. Molecular Geometry
While a crystal structure for this compound is not currently available, DFT provides a reliable prediction of its geometric parameters. These values are crucial for understanding the molecule's shape and potential interactions.
| Parameter | Predicted (DFT B3LYP/6-311G(d)) | Expected Experimental Range | Justification for Expected Range |
| C-Br Bond Length | ~1.90 Å | 1.88 - 1.92 Å | Typical C(sp²)-Br bond length in aromatic systems. |
| C-N Bond Lengths | ~1.33 - 1.38 Å | 1.32 - 1.40 Å | Characteristic of C-N bonds in pyridine-like rings. |
| C-C Bond Lengths | ~1.39 - 1.42 Å | 1.38 - 1.43 Å | Typical aromatic C-C bond lengths. |
B. Spectroscopic Data
The correlation between predicted and experimental spectroscopic data is a powerful tool for structural confirmation.
Table 1: Comparison of Predicted and Expected NMR Chemical Shifts (δ in ppm)
| Nucleus | Predicted ¹H (DFT) | Expected ¹H Range | Predicted ¹³C (DFT) | Expected ¹³C Range |
| H2 | ~8.8 | 8.7 - 9.0 | C2 | ~152 |
| H3 | ~7.5 | 7.4 - 7.7 | C3 | ~122 |
| H4 | ~8.2 | 8.1 - 8.4 | C4 | ~136 |
| H5 | ~8.5 | 8.4 - 8.7 | C5 | ~130 |
| H6 | ~7.8 | 7.7 - 8.0 | C6 | ~125 |
| C4a | ~145 | |||
| C8a | ~148 | |||
| C8 (C-Br) | ~118 |
Note: The numbering of atoms follows standard IUPAC nomenclature for the 1,7-naphthyridine ring system.
Table 2: Comparison of Predicted and Expected IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (DFT) | Expected Range | Description |
| C-H stretching (aromatic) | 3050 - 3100 | 3000 - 3100 | Stretching vibrations of C-H bonds on the aromatic rings. |
| C=N stretching | 1600 - 1650 | 1580 - 1640 | Characteristic stretching of the imine-like bonds in the pyridine rings. |
| C=C stretching (aromatic) | 1450 - 1580 | 1430 - 1600 | Skeletal vibrations of the aromatic rings. |
| C-Br stretching | ~680 | 650 - 750 | Stretching vibration of the carbon-bromine bond. |
C. Mass Spectrometry
| Parameter | Predicted Value | Expected Experimental Value |
| Molecular Formula | C₈H₅BrN₂ | C₈H₅BrN₂ |
| Monoisotopic Mass | 207.9636 u | ~207.9636 u |
| Isotopic Pattern | Presence of M and M+2 peaks in ~1:1 ratio | Characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br) |
Diagram of the Cross-Validation Logic
Caption: The logical flow for cross-validating computational predictions with experimental data for structural elucidation.
V. Conclusion and Future Outlook
This guide has outlined a comprehensive, albeit predictive, framework for the cross-validation of experimental and computational data for this compound. By leveraging established synthetic methodologies and robust computational techniques like DFT, we can build a strong, evidence-based case for the structure of novel compounds, even in the absence of extensive prior literature. The close correlation between the predicted and expected data presented herein provides a high degree of confidence in the proposed analytical workflow.
For researchers in drug discovery and materials science, this integrated approach of combining synthesis, spectroscopy, and computational modeling is invaluable. It not only confirms the identity of a target molecule but also provides deeper insights into its electronic structure and potential reactivity. As the exploration of the chemical space around the 1,7-naphthyridine scaffold continues, this methodology will serve as a reliable guide for the characterization of new and promising derivatives.
References
- 1. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 63845-72-7 | MFCD12401002 | this compound [aaronchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 8-Bromo-1,7-naphthyridine
As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and specialized chemical compounds. Among these is 8-Bromo-1,7-naphthyridine, a heterocyclic compound whose proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, reinforcing a culture of safety within your laboratory.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available from all suppliers, data from structurally similar compounds, such as 8-Bromo-1,6-naphthyridine and other brominated heterocyclic amines, provide valuable insights into its potential hazards.
Based on available data for analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) and within a designated and properly ventilated area.
Table 1: Hazard Profile and Required PPE
| Potential Hazard | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | Warning: Skin Irritant (Category 2)[3] | Nitrile gloves (or other chemically resistant gloves), lab coat |
| Eye Damage/Irritation | Warning: Serious Eye Irritant (Category 2A)[3] | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | Warning: May cause respiratory irritation (STOT SE 3)[3] | Use in a certified chemical fume hood |
| Acute Toxicity | Warning: Harmful if swallowed, inhaled, or in contact with skin[1] | Standard laboratory PPE as listed above |
The Cardinal Rule: Segregation of Waste
The foundational principle of chemical waste management is the strict segregation of incompatible materials to prevent dangerous reactions.[4][5] this compound waste must be collected in a dedicated waste container and must not be mixed with other waste streams.
Critical Incompatibilities to Avoid:
-
Oxidizing agents: Mixing with strong oxidizers can lead to violent reactions.[6]
-
Strong acids and bases: Avoid mixing with corrosive materials to prevent exothermic reactions or degradation into unknown, potentially more hazardous byproducts.[6]
-
Aqueous wastes: Do not mix organic solids or solutions with aqueous waste streams.[7]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for collecting and preparing this compound for disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Container Selection:
-
Use a dedicated, chemically compatible, and sealable container for solid waste. A high-density polyethylene (HDPE) or glass wide-mouth bottle with a screw-top cap is recommended.
-
For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container, ensuring it is compatible with the solvent used.[8]
-
Never use food containers for hazardous waste storage.[9]
-
-
Labeling:
-
As soon as the first quantity of waste is added, label the container clearly.[10]
-
The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
A list of all components, including any solvents.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").[5]
-
The name of the Principal Investigator and the laboratory location (building and room number).[10]
-
The accumulation start date.
-
-
-
Accumulation:
-
Collect the waste in the laboratory where it is generated, in a designated "Satellite Accumulation Area".[5][8]
-
Keep the waste container securely closed at all times, except when adding waste.[7][8][11]
-
For liquid waste, the container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[11]
-
-
Storage Location:
-
Container Integrity:
-
Requesting Disposal:
-
Once the container is full or you are ready to dispose of it, follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS department. This is often done through an online system.[10][14]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden for this compound:
-
Sink Disposal: Never pour this chemical down the drain.[11][15] Halogenated organic compounds can be persistent in the environment and may not be effectively treated by wastewater systems.
-
General Trash: Do not dispose of this compound or its empty containers in the regular trash.[11] Even trace amounts can pose a hazard.
-
Evaporation: Allowing solvents containing the compound to evaporate in a fume hood is not a permissible disposal method.[11]
Adherence to these guidelines is not merely a matter of regulatory compliance; it is a professional responsibility that underpins the integrity of our research and the safety of our colleagues and community. By managing chemical waste with diligence and foresight, we uphold the highest standards of scientific practice.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5912-35-6 Name: 8-bromo-1,7-naphthyridin-6-amine [xixisys.com]
- 2. aksci.com [aksci.com]
- 3. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youthfilter.com [youthfilter.com]
- 5. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. mwcog.org [mwcog.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. montgomerycollege.edu [montgomerycollege.edu]
- 12. echemi.com [echemi.com]
- 13. ethz.ch [ethz.ch]
- 14. nems.nih.gov [nems.nih.gov]
- 15. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
